N,N-Dimethylpsychosine
Description
Properties
IUPAC Name |
(2R,3R,4S,5R,6R)-2-[(E,2S,3R)-2-(dimethylamino)-3-hydroxyoctadec-4-enoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H51NO7/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(29)20(27(2)3)19-33-26-25(32)24(31)23(30)22(18-28)34-26/h16-17,20-26,28-32H,4-15,18-19H2,1-3H3/b17-16+/t20-,21+,22+,23-,24-,25+,26+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJWBHOQBARABKH-QHRJNYSLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)O)O)N(C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)N(C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H51NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to N,N-Dimethylpsychosine: Structure, Properties, and Hypothesized Biological Activity
Introduction
Within the intricate landscape of sphingolipid biochemistry, psychosine (galactosylsphingosine) has garnered significant attention due to its pathological role in Krabbe disease, a devastating demyelinating disorder.[1][2][3] The accumulation of this cytotoxic lipid in the nervous system is a hallmark of the disease, driving the progressive loss of myelin and severe neurological symptoms.[1][3] While research has extensively focused on psychosine, its synthetic derivatives remain a largely unexplored frontier. This guide provides a comprehensive technical overview of one such derivative: N,N-Dimethylpsychosine.
This compound is a structurally analogous molecule to psychosine, featuring the characteristic galactose moiety linked to a sphingoid base. The key distinction lies in the N,N-dimethylation of the primary amine on the sphingosine backbone. This modification is anticipated to significantly alter the molecule's physicochemical properties and, consequently, its biological activity. Drawing parallels with the well-characterized N,N-Dimethylsphingosine (DMS), a potent inhibitor of sphingosine kinase, this guide will explore the chemical structure, molecular properties, and hypothesized biological functions of this compound.[4][5]
This document is intended for researchers, scientists, and professionals in drug development who are interested in the nuanced roles of sphingolipids and their potential as therapeutic targets or pharmacological tools. By providing a detailed examination of this compound, from its fundamental chemistry to its potential biological implications, we aim to stimulate further investigation into this novel compound.
PART 1: Chemical Structure and Synthesis
The Parent Molecule: Psychosine (Galactosylsphingosine)
Psychosine is a glycosphingolipid composed of a galactose sugar unit attached to the C1 hydroxyl group of the sphingosine long-chain base. The presence of a primary amine at the C2 position of the sphingosine backbone is a key functional group that imparts a positive charge at physiological pH.
This compound: A Structural Derivative
This compound retains the core structure of psychosine but with the two hydrogen atoms of the primary amine at the C2 position replaced by methyl groups. This N,N-dimethylation converts the primary amine into a tertiary amine, a structural change with significant implications for the molecule's chemical and biological properties.
Table 1: Comparison of Structural Features
| Feature | Psychosine (Galactosylsphingosine) | This compound |
| Sphingoid Base | Sphingosine | Sphingosine |
| Sugar Moiety | Galactose | Galactose |
| Amine at C2 | Primary Amine (-NH2) | Tertiary Amine (-N(CH3)2) |
Proposed Synthesis of this compound
A plausible and efficient method for the synthesis of this compound is through the reductive amination of psychosine. This well-established chemical transformation involves the reaction of a primary amine with an aldehyde (in this case, formaldehyde) in the presence of a reducing agent to form a more substituted amine.
Experimental Protocol: Synthesis of this compound via Reductive Amination
Materials:
-
Psychosine (Galactosylsphingosine)
-
Formaldehyde (37% solution in water)
-
Sodium cyanoborohydride (NaBH3CN) or a similar mild reducing agent
-
Methanol (MeOH), anhydrous
-
Acetic acid, glacial
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., DCM/MeOH gradient)
Procedure:
-
Dissolution: Dissolve psychosine in anhydrous methanol in a round-bottom flask.
-
Addition of Reagents: To the stirred solution, add aqueous formaldehyde followed by glacial acetic acid to acidify the reaction mixture.
-
Reduction: Slowly add sodium cyanoborohydride to the mixture. The reaction is typically stirred at room temperature for several hours to overnight.
-
Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) to observe the consumption of the starting material and the formation of the product.
-
Quenching and Extraction: Once the reaction is complete, quench the reaction by carefully adding saturated sodium bicarbonate solution until the effervescence ceases. Extract the aqueous layer with dichloromethane (3x).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., a gradient of methanol in dichloromethane) to afford pure this compound.
-
Characterization: Confirm the identity and purity of the final product using 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).
Diagram of Synthetic Workflow:
Caption: Synthetic workflow for this compound.
PART 2: Molecular Properties
The N,N-dimethylation of the primary amine in psychosine is expected to induce notable changes in its physicochemical properties. These alterations can influence its solubility, membrane permeability, and interactions with biological targets.
Table 2: Calculated Physicochemical Properties
| Property | Psychosine (Galactosylsphingosine) | This compound (Estimated) |
| Molecular Formula | C24H47NO7 | C26H51NO7 |
| Molecular Weight | 461.63 g/mol | 489.69 g/mol |
| pKa (of the amine) | ~9.5 | ~7.5 - 8.5 |
| cLogP | ~4.5 | ~5.2 |
Note: The values for this compound are estimated based on its structure and may vary from experimentally determined values.
Impact of N,N-Dimethylation
-
Basicity (pKa): The conversion of the primary amine to a tertiary amine is expected to decrease its basicity. This is due to the electron-donating nature of the methyl groups, which can destabilize the corresponding ammonium cation through steric hindrance to solvation. A lower pKa means that at physiological pH (7.4), a smaller fraction of this compound will be protonated compared to psychosine.
-
Lipophilicity (cLogP): The addition of two methyl groups increases the carbon content of the molecule, leading to a higher calculated LogP (cLogP) value. This suggests that this compound will be more lipophilic (fat-soluble) than psychosine, which could enhance its ability to partition into and cross cellular membranes.
-
Hydrogen Bonding: Psychosine's primary amine can act as both a hydrogen bond donor and acceptor. In contrast, the tertiary amine of this compound can only function as a hydrogen bond acceptor. This change in hydrogen bonding capacity will influence its interactions with water and biological macromolecules.
PART 3: Hypothesized Biological Activity and Mechanism of Action
Potential as a Sphingosine Kinase Inhibitor
N,N-Dimethylsphingosine (DMS) is a well-established competitive inhibitor of sphingosine kinases (SphK1 and SphK2).[4][5] These enzymes catalyze the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a critical signaling molecule involved in cell survival, proliferation, and inflammation. Given that this compound shares the N,N-dimethylated sphingoid base with DMS, it is highly probable that it also acts as an inhibitor of sphingosine kinases.
Proposed Mechanism:
This compound could compete with the endogenous substrate, sphingosine, for the active site of SphK. By blocking the phosphorylation of sphingosine, it would lead to a decrease in the cellular levels of S1P and an accumulation of pro-apoptotic sphingolipids like ceramide.
Diagram of Hypothesized Signaling Pathway Inhibition:
Caption: Hypothesized inhibition of SphK by this compound.
Potential for Cytotoxicity
Psychosine is known to be highly cytotoxic, particularly to oligodendrocytes, the myelin-producing cells of the central nervous system.[1] Its amphipathic nature allows it to insert into cellular membranes, disrupting their architecture and function. While the N,N-dimethylation may alter the specific interactions with membrane components, it is plausible that this compound retains some level of cytotoxicity. The increased lipophilicity could even enhance its ability to accumulate in membranes, potentially leading to altered cytotoxic effects.
PART 4: Experimental Protocols for Biological Characterization
To validate the hypothesized biological activities of this compound, a series of in vitro experiments can be performed.
Sphingosine Kinase Activity Assay
This assay will determine if this compound can inhibit the activity of SphK.
Materials:
-
Recombinant human SphK1 or SphK2
-
Sphingosine substrate
-
[γ-32P]ATP
-
This compound
-
Lipid extraction solvents (e.g., chloroform/methanol/HCl)
-
Thin-layer chromatography (TLC) plates
-
Phosphorimager or liquid scintillation counter
Procedure:
-
Enzyme Reaction: Set up reaction mixtures containing the SphK enzyme, sphingosine, and varying concentrations of this compound (or vehicle control).
-
Initiation: Start the reaction by adding [γ-32P]ATP.
-
Incubation: Incubate the reactions at 37°C for a specified time.
-
Termination and Extraction: Stop the reaction and extract the lipids.
-
Separation: Separate the radiolabeled S1P product from unreacted [γ-32P]ATP by TLC.
-
Quantification: Quantify the amount of [32P]S1P formed using a phosphorimager or by scraping the corresponding TLC spots and measuring the radioactivity with a liquid scintillation counter.
-
Analysis: Determine the inhibitory effect of this compound on SphK activity and calculate the IC50 value.
Cell Viability and Cytotoxicity Assays
These assays will assess the effect of this compound on cell survival.
Materials:
-
Oligodendrocyte cell line (e.g., MO3.13) or other relevant cell lines
-
Cell culture medium and supplements
-
This compound
-
MTT or similar cell viability reagent
-
Lactate dehydrogenase (LDH) cytotoxicity assay kit
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with increasing concentrations of this compound, psychosine (as a positive control), and a vehicle control.
-
Incubation: Incubate the cells for 24-72 hours.
-
Viability Assessment (MTT Assay): Add MTT reagent to the wells and incubate. Solubilize the formazan crystals and measure the absorbance to determine cell viability.
-
Cytotoxicity Assessment (LDH Assay): Collect the cell culture supernatant and measure the activity of LDH released from damaged cells according to the manufacturer's protocol.
-
Analysis: Determine the dose-dependent effects of this compound on cell viability and cytotoxicity and calculate the EC50/IC50 values.
Conclusion
This compound represents an intriguing yet understudied derivative of the pathologically significant lipid, psychosine. Based on its chemical structure, it is predicted to be more lipophilic and less basic than its parent compound. The presence of the N,N-dimethylated sphingoid base strongly suggests that it may act as an inhibitor of sphingosine kinases, a property with significant therapeutic potential in various diseases, including cancer and inflammatory disorders. Furthermore, its structural similarity to psychosine raises the possibility of inherent cytotoxic properties that warrant investigation.
The experimental protocols outlined in this guide provide a clear path forward for elucidating the biological functions of this compound. Future research in this area will be crucial for understanding the structure-activity relationships of modified sphingolipids and could pave the way for the development of novel pharmacological tools and therapeutic agents. The exploration of such synthetic derivatives is essential for expanding our knowledge of the complex roles of sphingolipids in health and disease.
References
- Hawkins-Salsbury, J. A., Shea, L., & Sands, M. S. (2011). Psychosine, the cytotoxic sphingolipid that accumulates in globoid cell leukodystrophy, alters membrane architecture. Journal of Lipid Research, 52(9), 1647–1656.
- Wikipedia. (2023). N,N-Dimethylsphingosine.
- Sigma-Aldrich. N,N-Dimethylsphingosine, ≥98% (HPLC).
- Grokipedia. N,N-Dimethylsphingosine.
- Brandt, S. D., et al. (2010). Characterization of the synthesis of N,N-dimethyltryptamine by reductive amination using gas chromatography ion trap mass spectrometry. Drug Testing and Analysis, 2(7), 330-338.
- Guenzel, A. J., et al. (2020). The critical role of psychosine in screening, diagnosis, and monitoring of Krabbe disease. Genetics in Medicine, 22(6), 1108-1116.
- Guenzel, A. J., et al. (2020). The critical role of psychosine in screening, diagnosis, and monitoring of Krabbe disease. Genetics in Medicine, 22(6), 1108–1116.
- Spenger, T. L., et al. (2021). Low Psychosine in Krabbe Disease with Onset in Late Infancy: A Case Report.
- South Carolina Department of Health and Environmental Control. (n.d.).
- PubChem. N2,N2-Dimethylguanosine.
- ResearchGate. Synthesis and Characterization of N,N-Dimethylamino- N',N"-diarylamino Phosphine Oxides.
- Cayman Chemical.
- Chadeayne, A. R., et al. (2022). Synthesis, Structural Characterization, and Pharmacological Activity of Novel Quaternary Salts of 4-Substituted Tryptamines. ACS Omega, 7(28), 24716–24724.
- Google Patents. Synthesis of n,n-dimethyltryptamine-type compounds, methods, and uses.
- Obafemi, C. A., & Pfleiderer, W. (2006). Synthesis of N, N-Dimethyl-3-phenoxyquinoxalin-2-amine. Molbank, 2006(6), M509.
- Cheméo. Chemical Properties of N,N-Dimethyl-1-propanamine.
- PubChem. N,N-Dimethylglycine.
- Sigma-Aldrich. N,N-Dimethylformamide for molecular biology, = 99.
- Lesarri, A., et al. (2005). Gas-phase structure of N,N-dimethylglycine. ChemPhysChem, 6(8), 1559-1566.
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- 5. grokipedia.com [grokipedia.com]
The Biological and Analytical Significance of N,N-Dimethylpsychosine in Sphingolipid Metabolism: A Technical Guide
Executive Summary
In the pursuit of therapeutics for lysosomal storage disorders (LSDs) such as Globoid Cell Leukodystrophy (Krabbe disease) and Gaucher disease, the precise quantification of cytotoxic sphingoid bases is a non-negotiable regulatory and scientific requirement. However, quantifying trace amounts of galactosylsphingosine (psychosine) and glucosylsphingosine in lipid-dense tissues presents severe analytical bottlenecks. This whitepaper explores the biological pathogenicity of these lipids and details how N,N-dimethylpsychosine —a semi-synthetic derivative—functions as the gold-standard internal standard (IS) to create a self-validating LC-MS/MS workflow.
Biological Context: The Pathogenicity of Psychosine
Globoid Cell Leukodystrophy (GLD) is a devastating neurodegenerative disorder caused by a genetic deficiency in the lysosomal enzyme galactocerebrosidase (GALC)[1]. Under healthy physiological conditions, GALC is responsible for hydrolyzing both galactosylceramide and its deacylated derivative, psychosine.
When GALC is deficient, psychosine cannot be degraded and accumulates to highly cytotoxic levels in the central and peripheral nervous systems[1]. As an amphipathic lipid, psychosine preferentially partitions into cholesterol-rich membrane microdomains (lipid rafts)[2]. This abnormal insertion alters the biophysical properties of the lipid bilayer, increasing water permeability and triggering rapid apoptosis in myelin-producing oligodendrocytes and Schwann cells, ultimately leading to severe demyelination[2].
Evaluating the efficacy of interventions—such as hematopoietic stem cell transplantation (HSCT), AAV-mediated gene therapy, or substrate reduction therapy (e.g., L-cycloserine)—relies entirely on proving a statistically significant reduction in tissue psychosine levels[1].
Metabolic pathway showing psychosine accumulation due to GALC deficiency in Krabbe disease.
The Analytical Bottleneck & The Semi-Synthetic Solution
As a bioanalytical scientist, I frequently encounter the challenge of quantifying trace sphingolipids in lipid-rich matrices like brain tissue. Standard external calibration curves fail because the endogenous baseline of psychosine obscures true recovery rates, and matrix-induced ion suppression in electrospray ionization (ESI) is highly variable.
The Solution: this compound was engineered specifically to solve this. It is synthesized via the reductive amination of psychosine using formaldehyde and sodium cyanoborohydride[3].
Causality of the Design:
-
Mass Shift: The reaction selectively dimethylates the primary amine of the sphingoid base, adding two methyl groups. This shifts the precursor mass by +28 Da (m/z 490.4), moving it completely out of the endogenous psychosine isotopic envelope (m/z 462.4)[3].
-
Chromatographic Parity: Because the core amphipathic structure remains intact, this semi-synthetic analog mimics the exact liquid-liquid extraction efficiency and reverse-phase chromatographic retention time of the target analyte.
-
Ionization Efficiency: The tertiary amine of this compound ionizes with nearly identical efficiency to the primary amine of psychosine in positive-ion ESI, ensuring the MS response ratio remains perfectly linear[3].
Mass Spectrometry Profiling: Fragmentation Mechanics
During low-energy collision-induced dissociation (CID) in a tandem mass spectrometer (e.g., AB SCIEX 4000QTRAP), both protonated psychosine and this compound undergo highly predictable and characteristic neutral losses (NL)[1][4].
The most abundant product ions result from the cleavage of the galactosyl ring. Specifically, the molecules expel either a neutral galactose moiety (180 amu) or galactose plus a water molecule (198 amu)[4]. Furthermore, a low-abundant product ion at m/z 366 is generated in both molecules via charge-remote fragmentation of the sphingoid backbone[4].
Table 1: LC-MS/MS MRM Transitions for Sphingolipid Quantification
| Analyte | Precursor Ion ([M+H]⁺) | Product Ion 1 (NL 180 amu) | Product Ion 2 (NL 198 amu) | Backbone Fragment |
| Psychosine | m/z 462.4 | m/z 282.2 | m/z 264.2 | m/z 366.0 |
| This compound | m/z 490.4 | m/z 310.2 | m/z 292.2 | m/z 366.0 |
Step-by-Step Experimental Protocol: A Self-Validating Workflow
A robust protocol must be a self-validating system. The following methodology utilizes an alkaline liquid-liquid extraction to destroy interfering matrix lipids while preserving the target analytes[3][5].
Step 1: Tissue Homogenization Homogenize the tissue (e.g., brain hemisphere or sciatic nerve) in 0.04 M citric acid[1]. Causality: The acidic environment stabilizes the sphingoid bases and denatures endogenous lipases that might artificially alter lipid profiles post-mortem.
Step 2: Internal Standard Spiking Add a precise volume of this compound (e.g., 20 μL of 250 ng/mL) directly to the homogenate before any extraction solvents are added[1]. Causality: Spiking at step zero ensures that any physical losses during phase separation are mathematically corrected by the final Analyte/IS ratio.
Step 3: Primary Extraction Add methanol and chloroform (2:1 v/v) to the sample. Vortex vigorously and centrifuge to collect the organic supernatant[5].
Step 4: Alkaline Saponification (Critical Step) Treat the dried lipid extract with 1.0 M lithium hydroxide (LiOH) in methanol[5]. Causality: Brain tissue is predominantly composed of glycerophospholipids (e.g., phosphatidylcholine) which cause severe ESI signal suppression. LiOH selectively saponifies the ester bonds of these glycerophospholipids, converting them into water-soluble free fatty acids. Sphingolipids, which utilize an amide linkage (or lack an acyl chain entirely, as in psychosine), are chemically resistant to mild alkaline hydrolysis and remain intact in the organic phase[5].
Step 5: Phase Separation & Reconstitution Wash the extract with diethyl ether and hexanes, extract the remaining lipids with chloroform, dry under nitrogen, and reconstitute in the LC mobile phase[5].
Step 6: LC-MS/MS Analysis & Validation Inject the sample onto a reverse-phase C18 column coupled to a tandem mass spectrometer operating in positive ESI MRM mode[6]. Self-Validation Check: Monitor the absolute peak area of the this compound IS across all injections. A sudden drop in the IS peak area actively flags incomplete phase separation or unexpected matrix suppression, preventing false-negative reporting in critical pharmacokinetic studies.
Self-validating LC-MS/MS workflow for psychosine quantification using an alkaline extraction.
Broader Applications in Drug Development
Beyond Krabbe disease, this compound has become an indispensable tool in Gaucher disease and Parkinson's disease research. Mutations in the GBA1 gene (encoding glucocerebrosidase, GCase) lead to the accumulation of glucosylceramide and glucosylsphingosine, which heavily correlates with α-synuclein aggregation[7].
Drug development professionals utilize this compound as the internal standard to quantify these glycolipids in iPSC-derived dopaminergic neurons when evaluating novel small-molecule GCase chaperones (e.g., NCGC607)[6][7]. By accurately measuring the reduction in glycolipid levels against this standard, scientists can definitively validate the lysosomal translocation and functional restoration of mutant GCase[7].
References
-
[2] Psychosine, the cytotoxic sphingolipid that accumulates in globoid cell leukodystrophy, alters membrane architecture - PMC. National Institutes of Health (NIH). URL:
-
[3] Direct quantitation of psychosine from alkaline-treated lipid extracts with a semi-synthetic internal standard - PMC. National Institutes of Health (NIH). URL:
-
[1] Mechanism-Based Combination Treatment Dramatically Increases Therapeutic Efficacy in Murine Globoid Cell Leukodystrophy. Journal of Neuroscience. URL:
-
[6] A New Glucocerebrosidase Chaperone Reduces α-Synuclein and Glycolipid Levels in iPSC-Derived Dopaminergic Neurons from Patients with Gaucher Disease and Parkinsonism. Journal of Neuroscience. URL:
-
[5] Bone Marrow Transplantation Augments the Effect of Brain- and Spinal Cord-Directed Adeno-Associated Virus 2/5 Gene Therapy by Altering Inflammation in the Murine Model of Globoid-Cell Leukodystrophy - PMC. National Institutes of Health (NIH). URL:
-
[4] Direct quantitation of psychosine from alkaline-treated lipid extracts with a semi-synthetic internal standard - PMC (Mass Spectrometry Details). National Institutes of Health (NIH). URL:
-
[7] A New Glucocerebrosidase Chaperone Reduces α-Synuclein and Glycolipid Levels in iPSC-Derived Dopaminergic Neurons from Patients with Gaucher Disease and Parkinsonism. Journal of Neuroscience. URL:
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- 3. Direct quantitation of psychosine from alkaline-treated lipid extracts with a semi-synthetic internal standard - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct quantitation of psychosine from alkaline-treated lipid extracts with a semi-synthetic internal standard - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bone Marrow Transplantation Augments the Effect of Brain- and Spinal Cord-Directed Adeno-Associated Virus 2/5 Gene Therapy by Altering Inflammation in the Murine Model of Globoid-Cell Leukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]
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An In-depth Technical Guide to N,N-Dimethylpsychosine and Psychosine: Structural and Functional Divergence
Abstract
This technical guide provides a comprehensive analysis of the structural and functional differences between psychosine (galactosylsphingosine) and its synthetic derivative, N,N-dimethylpsychosine. While psychosine is a well-established cytotoxic metabolite central to the pathology of Krabbe disease, the functional implications of N,N-dimethylation of its primary amine are less understood. This document will delve into the nuanced structural alterations and their profound impact on the biological activities of these molecules. We will explore the established role of psychosine in inducing demyelination and cell death, and contrast this with the known and inferred functions of N,N-dimethylated sphingolipids. This guide will also provide detailed methodologies for the synthesis of this compound and its critical application as an internal standard in mass spectrometry-based quantification of psychosine, a vital tool for both research and clinical diagnostics in Krabbe disease.
Introduction: The Central Role of Psychosine in Krabbe Disease
Krabbe disease, or globoid cell leukodystrophy, is a devastating autosomal recessive neurodegenerative disorder caused by a deficiency in the lysosomal enzyme galactocerebrosidase (GALC).[1] This enzymatic defect leads to the accumulation of several substrates, most notably the cytotoxic glycosphingolipid, psychosine (galactosylsphingosine).[2][3] The "psychosine hypothesis" posits that the accumulation of psychosine is the primary driver of the widespread demyelination and neurological damage characteristic of the disease.[4] Psychosine is particularly toxic to oligodendrocytes, the myelin-producing cells of the central nervous system.[5] Its accumulation disrupts cellular membranes, alters signaling pathways, and ultimately leads to apoptotic cell death.[1][6]
In contrast, this compound is a synthetic derivative of psychosine where the primary amine of the sphingosine backbone is dimethylated. This seemingly minor structural modification has significant implications for its biological activity and has led to its widespread use in a completely different scientific context: as a crucial tool for the accurate quantification of its toxic precursor.
Structural Dissection: The Impact of N,N-Dimethylation
The fundamental structural difference between psychosine and this compound lies in the substitution of the primary amine group on the sphingosine base.
-
Psychosine (Galactosylsphingosine): Possesses a primary amine (-NH2) at the C2 position of the sphingosine backbone. This amine group is a key functional feature, capable of forming hydrogen bonds and participating in electrostatic interactions.
-
This compound: The two hydrogen atoms of the primary amine are replaced by two methyl groups (-N(CH3)2). This conversion from a primary to a tertiary amine introduces steric hindrance and alters the electronic properties of the nitrogen atom.
This dimethylation has several key structural consequences:
-
Loss of Hydrogen Bonding Capability: The tertiary amine in this compound can no longer act as a hydrogen bond donor, a critical feature for the interaction of many biologically active molecules with their targets.
-
Increased Lipophilicity: The addition of two methyl groups increases the nonpolar character of the molecule, which can influence its partitioning into lipid membranes and its solubility.[7]
-
Altered Basicity: The pKa of the amine is altered, which can affect its protonation state at physiological pH and its ability to participate in ionic interactions.
The structural formulas of both molecules are presented below for direct comparison.
| Feature | Psychosine | This compound |
| Chemical Formula | C24H47NO7 | C26H51NO7 |
| Molar Mass | 461.63 g/mol | 489.69 g/mol |
| Amine Group | Primary (-NH2) | Tertiary (-N(CH3)2) |
| Hydrogen Bond Donor | Yes | No |
Functional Divergence: From Cytotoxin to Analytical Standard
The structural modifications described above lead to a profound divergence in the functional roles of psychosine and this compound.
The Pathogenic Function of Psychosine
Psychosine's cytotoxicity is multifaceted and stems from its ability to disrupt cellular homeostasis, particularly in oligodendrocytes. Its amphipathic nature allows it to intercalate into cellular membranes, leading to a cascade of detrimental effects:
-
Membrane Destabilization and Lipid Raft Disruption: Psychosine accumulation alters the architecture of lipid rafts, which are specialized membrane microdomains crucial for cellular signaling.[6][8] This disruption can lead to the shedding of membrane microvesicles, contributing to demyelination.[8]
-
Induction of Apoptosis: Psychosine is a potent inducer of apoptosis in oligodendrocytes and other neural cells.[2] This process is mediated by various signaling pathways, including the activation of caspases.
-
Inhibition of Protein Kinase C (PKC): Psychosine is known to inhibit the activity of PKC, a key enzyme involved in numerous cellular processes, including cell growth, differentiation, and survival.[6]
-
Receptor-Mediated Effects: Psychosine has been identified as a ligand for the G protein-coupled receptor TDAG8, and activation of this receptor can lead to the formation of multinucleated "globoid cells," a hallmark of Krabbe disease.[9]
The following diagram illustrates the key pathogenic mechanisms of psychosine.
Caption: Pathogenic mechanisms of psychosine in Krabbe disease.
The Functional Profile of this compound: Beyond an Inert Standard
Initially, the primary utility of this compound was perceived to be as a chemically stable, non-endogenous internal standard for mass spectrometry. Its structural similarity to psychosine ensures that it behaves similarly during sample extraction and ionization, while its distinct mass allows for its differentiation from the analyte of interest.[10][11]
However, emerging research on other N,N-dimethylated sphingolipids, such as N,N-dimethylsphingosine (DMS) and N,N-dimethylphytosphingosine (DMPH), suggests that this compound may not be biologically inert. These related compounds have been shown to possess their own distinct biological activities, often related to the induction of apoptosis in cancer cells.[3][12][13]
The functional consequences of N,N-dimethylation on psychosine's activity can be inferred from these studies and from the fundamental chemical changes:
-
Altered Membrane Interactions: The loss of the hydrogen-bonding primary amine and increased lipophilicity likely alters how this compound interacts with and inserts into the cell membrane compared to psychosine. This could abrogate its ability to disrupt lipid rafts in the same manner as psychosine.
-
Differential Protein Binding: The structural changes would almost certainly prevent this compound from binding to and activating receptors like TDAG8, or inhibiting enzymes like PKC with the same affinity as psychosine.
-
Potential for Novel Biological Activity: The N,N-dimethyl moiety may confer novel biological activities. For instance, DMS is a known inhibitor of sphingosine kinase, an enzyme involved in cell survival pathways.[14] It is plausible that this compound could have similar off-target effects, although this has not been directly investigated.
The following table summarizes the key functional differences.
| Function | Psychosine | This compound (Inferred/Known for related compounds) |
| Primary Role | Pathogenic metabolite in Krabbe disease | Internal standard for mass spectrometry |
| Cytotoxicity to Oligodendrocytes | High | Likely low or absent (inferred) |
| Induction of Demyelination | Yes | No (inferred) |
| Interaction with Lipid Rafts | Disruptive | Altered, likely non-disruptive in the same manner |
| PKC Inhibition | Yes | Likely weak or absent |
| TDAG8 Receptor Agonism | Yes | Unlikely |
| Potential for Apoptosis Induction in Cancer Cells | Not its primary known function | Yes (based on related N,N-dimethylated sphingolipids) |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound from psychosine can be achieved via reductive amination. The following protocol is adapted from established methods for the N,N-dimethylation of primary amines.[10]
Materials:
-
Psychosine
-
Formaldehyde (37% solution in water)
-
Sodium cyanoborohydride (NaBH3CN)
-
Methanol
-
Chloroform
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., chloroform/methanol/water mixtures)
Procedure:
-
Reaction Setup: Dissolve psychosine in methanol in a round-bottom flask.
-
Addition of Reagents: To the stirred solution, add an excess of aqueous formaldehyde, followed by the portion-wise addition of sodium cyanoborohydride. The reaction is typically carried out at room temperature.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) to observe the disappearance of the psychosine spot and the appearance of a new, less polar spot corresponding to this compound.
-
Workup: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is then redissolved in a chloroform/methanol mixture and washed with water to remove excess reagents and byproducts.
-
Purification: The crude product is purified by silica gel column chromatography using a solvent gradient of increasing polarity (e.g., a chloroform/methanol/water mixture) to yield pure this compound.
-
Characterization: The identity and purity of the final product should be confirmed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.[10]
The following diagram illustrates the synthesis workflow.
Caption: Workflow for the synthesis of this compound.
Quantification of Psychosine using this compound as an Internal Standard by LC-MS/MS
This protocol outlines the general steps for the quantification of psychosine in biological samples, such as dried blood spots or tissue homogenates, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Biological sample (e.g., dried blood spot punch)
-
This compound internal standard solution of known concentration
-
Extraction solvent (e.g., methanol)
-
LC-MS/MS system equipped with a suitable column (e.g., HILIC)
Procedure:
-
Sample Preparation: To a known amount of the biological sample, add a precise volume of the this compound internal standard solution.[11]
-
Extraction: Extract the lipids from the sample using an appropriate organic solvent, such as methanol. Vortex and centrifuge the sample to pellet any solid material.
-
Solvent Evaporation and Reconstitution: Transfer the supernatant to a clean tube and evaporate the solvent under a stream of nitrogen. Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.
-
LC-MS/MS Analysis: Inject the reconstituted sample onto the LC-MS/MS system. The liquid chromatography step is crucial to separate psychosine from its isomers, such as glucosylsphingosine. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect the specific precursor-to-product ion transitions for both psychosine and this compound.[15]
-
Quantification: The concentration of psychosine in the original sample is determined by calculating the ratio of the peak area of psychosine to the peak area of the this compound internal standard and comparing this ratio to a calibration curve prepared with known concentrations of psychosine.
The following diagram illustrates the quantification workflow.
Caption: Workflow for psychosine quantification by LC-MS/MS.
Conclusion and Future Directions
The structural and functional differences between psychosine and this compound are a compelling example of how a minor chemical modification can lead to a dramatic shift in a molecule's role, from a key pathogenic driver to an indispensable analytical tool. While psychosine's cytotoxicity is central to the pathology of Krabbe disease, the biological activities of this compound remain largely unexplored. Future research should focus on directly comparing the cytotoxic effects of these two molecules on oligodendrocytes to definitively confirm the inferred reduction in toxicity following N,N-dimethylation. Furthermore, exploring the potential off-target effects of this compound, inspired by the known activities of other N,N-dimethylated sphingolipids, could reveal novel biological functions and potential therapeutic applications. A deeper understanding of the structure-activity relationships within this class of molecules will not only enhance our understanding of Krabbe disease but may also open new avenues for drug development.
References
-
N,N-Dimethyl phytosphingosine sensitizes HL-60/MX2, a multidrug-resistant variant of HL-60 cells, to doxorubicin-induced cytotoxicity through ROS-mediated release of cytochrome c and AIF. PubMed. [Link]
-
Psychosine enhances the shedding of membrane microvesicles: Implications in demyelination in Krabbe's disease. PLOS One. [Link]
-
Galactosylsphingosine (psychosine)-induced demyelination is attenuated by sphingosine 1-phosphate signalling. PubMed. [Link]
-
Mechanisms of demyelination and neurodegeneration in globoid cell leukodystrophy. PMC. [Link]
-
Cytotoxic effects of novel phytosphingosine derivatives, including N,N-dimethylphytosphingosine and N-monomethylphytosphingosine, in human leukemia cell line HL60. PubMed. [Link]
-
Genetic ablation of acid ceramidase in Krabbe disease confirms the psychosine hypothesis and identifies a new therapeutic target. PNAS. [Link]
-
Direct quantitation of psychosine from alkaline-treated lipid extracts with a semi-synthetic internal standard. PMC. [Link]
-
Enzymatic synthesis of N,N-dimethyl-sphingosine: Demonstration of the sphingosine: N-methyltransferase in mouse brain. R Discovery. [Link]
-
Identification of a Molecular Target of Psychosine and Its Role in Globoid Cell Formation. The Journal of Cell Biology. [Link]
-
Psychosine, the cytotoxic sphingolipid that accumulates in globoid cell leukodystrophy, alters membrane architecture. PMC. [Link]
-
Cytotoxic activity of N,N-dimethyl-D-erythro-sphingosine (DMS) on A549 cells. ResearchGate. [Link]
-
Measurement of psychosine in dried blood spots — a possible improvement to newborn screening programs for Krabbe disease. ResearchGate. [Link]
-
Measurement of psychosine in dried blood spots — a possible improvement to newborn screening programs for Krabbe disease. Mayo Clinic. [Link]
-
Measurement of psychosine in dried blood spots--a possible improvement to newborn screening programs for Krabbe disease. PubMed. [Link]
-
Inflammation triggers production of dimethylsphingosine from oligodendrocytes. PMC. [Link]
-
The sphingosine kinase inhibitor N,N-dimethylsphingosine inhibits neointimal hyperplasia. PMC. [Link]
-
Inflammation triggers production of dimethylsphingosine from oligodendrocytes. ResearchGate. [Link]
-
Sphingoid Bases Regulate the Sigma-1 Receptor—Sphingosine and N,N'-Dimethylsphingosine Are Endogenous Agonists. MDPI. [Link]
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Structure and function of glycosphingolipids and sphingolipids: Recollections and future trends. PMC. [Link]
-
Pathways of sphingolipid synthesis and turnover in mammals. The de novo... ResearchGate. [Link]
-
Inflammation triggers production of dimethylsphingosine from oligodendrocytes. PubMed. [Link]
-
N,N-Dimethylsphingosine conjugates of poly-L-glutamic acid: synthesis, characterization, and initial biological evaluation. PubMed. [Link]
-
Developmental and Pathological Effects of Psychosine on Oligodendrocytes of the Twitcher Mouse. University of Illinois Chicago. [Link]
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Synthetic (N,N-Dimethyl)doxorubicin Glycosyl Diastereomers to Dissect Modes of Action of Anthracycline Anticancer Drugs. PMC. [Link]
-
Pervasive environmental chemicals impair oligodendrocyte development. PMC. [Link]
-
Galactosylsphingosine (psychosine)-induced demyelination is attenuated by sphingosine 1-phosphate signalling. The Company of Biologists. [Link]
-
Brain Targeted AAV1-GALC Gene Therapy Reduces Psychosine and Extends Lifespan in a Mouse Model of Krabbe Disease. MDPI. [Link]
-
Psychosine Accumulates in Membrane Microdomains in the Brain of Krabbe Patients, Disrupting the Raft Architecture. Journal of Neuroscience. [Link]
-
The Role of Glycosphingolipids in Immune Cell Functions. PMC. [Link]
-
Sphingolipid-neutralizing molecular therapy reduces psychosine cytotoxicity in Krabbe disease. PMC. [Link]
-
Membrane Molecular Interactions and Induced Structures of CPPs. PubMed. [Link]
-
N,N-Dimethyl-anthranilic Acid from Calvatia nipponica Mushroom Fruiting Bodies Induces Apoptotic Effects on MDA-MB-231 Human Breast Cancer Cells. MDPI. [Link]
-
Characterizing the Structure and Interactions of Model Lipid Membranes Using Electrophysiology. MDPI. [Link]
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Glycosphingolipids. Essentials of Glycobiology. [Link]
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The impact of N-methylation on aqueous solubility and lipophilicity. RSC. [Link]
-
Drug-Membrane Interactions Studied in Phospholipid Monolayers Adsorbed on Non-porous Alkylated Microspheres. PMC. [Link]
-
Sphingolipids: Less Enigmatic but Still Many Questions about the Role(s) of Ceramide in the Synthesis/Function of the Ganglioside Class of Glycosphingolipids. MDPI. [Link]
-
Mechanism of interactions between tripeptide NCW on cellular membrane using molecular dynamic simulation. PMC. [Link]
-
Investigation of miltefosine-model membranes interactions at the molecular level for two different PS levels modeling cancer cells. PMC. [Link]
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Physicochemical Profiling & Bioanalytical Utility of N,N-Dimethylpsychosine: A Technical Guide
Topic: Understanding the Physicochemical Characteristics of N,N-Dimethylpsychosine Content Type: In-Depth Technical Guide Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals
Executive Summary
This compound (N,N-dimethylgalactosylsphingosine) is a semi-synthetic sphingolipid derivative primarily utilized as the gold-standard internal standard (IS) for the quantification of psychosine (galactosylsphingosine). Psychosine accumulation is the hallmark biomarker of Krabbe Disease (Globoid Cell Leukodystrophy), a devastating lysosomal storage disorder caused by galactocerebrosidase (GALC) deficiency.[1][2][3][4]
This guide analyzes the physicochemical architecture of this compound, elucidating why its structural modifications render it an ideal bioanalytical tool while distinguishing its biological behavior from its cytotoxic parent compound.
Part 1: Chemical Architecture & Synthesis[5]
Structural Definition
This compound is the tertiary amine analog of psychosine.[5] While psychosine possesses a primary amine at the C2 position of the sphingoid backbone, this compound carries two methyl groups at this position.
-
Parent Compound: Psychosine (Galactosylsphingosine)[1][3][6][7]
-
Modification:
-methylation ( ) -
Molecular Formula:
(Calculated based on d18:1 sphingosine backbone) -
Molecular Weight: ~489.7 g/mol (approx. +28 Da shift from psychosine’s 461.6 g/mol )
Synthesis Pathway: Reductive Amination
The synthesis of this compound is typically achieved via reductive amination of psychosine. This reaction is chemically specific, targeting the free amine without hydrolyzing the sensitive O-glycosidic bond linking the galactose headgroup to the sphingosine backbone.
Protocol Insight:
The reaction utilizes formaldehyde (source of the methyl group) and sodium cyanoborohydride (
Figure 1: Reductive amination pathway for the synthesis of this compound from Psychosine.[7]
Part 2: Physicochemical Profile[5]
Solubility & Amphipathicity
Like its parent, this compound is an amphipathic lipid .[5]
-
Hydrophilic Domain: The galactose headgroup (polar, H-bond donor/acceptor).
-
Hydrophobic Domain: The sphingosine hydrocarbon chain (lipophilic).
-
Solubility: Soluble in methanol , ethanol , and chloroform/methanol mixtures. It forms micelles in aqueous solutions above its critical micelle concentration (CMC), though the dimethylation increases lipophilicity (LogP) slightly compared to psychosine.
Ionization & pKa
The
-
Psychosine (Primary Amine): pKa
7.2. -
This compound (Tertiary Amine): Tertiary amines generally have lower pKa values than secondary amines in similar environments, but they remain protonated at physiological and acidic pH.
-
Mass Spectrometry Implication: The tertiary amine is highly proton-affinitive in the gas phase.[5] In Electrospray Ionization (ESI+), it readily forms the
ion, ensuring high sensitivity.
Enzymatic Stability (The "Metabolic Shield")
A critical characteristic for an Internal Standard is stability in the biological matrix.
-
GALC Resistance: The enzyme Galactocerebrosidase (GALC) requires a specific steric environment to cleave the galactose. The bulky
-dimethyl group likely sterically hinders the active site or prevents the necessary substrate orientation, rendering this compound resistant to hydrolysis by residual GALC in samples. This prevents the IS from degrading during sample preparation.[5]
Part 3: Bioanalytical Application (LC-MS/MS)
This compound is the industry standard IS for Krabbe disease screening because it balances chromatographic similarity with mass spectral distinctness .[5]
The "Co-Elution" Advantage
In Liquid Chromatography (LC), an ideal IS should co-elute with the analyte to experience the exact same matrix effects (ion suppression/enhancement).
-
Because the dimethyl group adds only minor lipophilicity, this compound elutes very close to psychosine on C18 or HILIC columns.
-
Result: If matrix components suppress the signal of psychosine, they suppress the this compound equally. The ratio of Analyte/IS remains accurate.
Mass Spectrometry Transitions (MRM)
The +28 Da mass shift allows for interference-free detection.[5]
| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Fragmentation Logic |
| Psychosine | Loss of Galactose (-180 Da) | ||
| This compound | Loss of Galactose (-180 Da) |
Note: The fragmentation typically involves the cleavage of the O-glycosidic bond, leaving the charged sphingoid base.
Experimental Protocol: Extraction & Analysis
Objective: Quantify psychosine in dried blood spots (DBS) or neural tissue.
-
Sample Prep: Homogenize tissue or punch DBS.
-
Spike IS: Add fixed concentration of This compound (e.g., 10 ng/mL in methanol).
-
Extraction: Perform Liquid-Liquid Extraction (LLE) or Protein Precipitation.
-
LC-MS/MS: Inject onto a C18 column (e.g., 50mm x 2.1mm).[5]
-
Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid (promotes ionization).[5]
-
Figure 2: Bioanalytical workflow utilizing this compound for accurate quantification.
Part 4: Biological & Safety Context[5]
Toxicity & Handling
While this compound is used at low concentrations as an analytical tool, researchers must treat it with caution.[5]
-
Cytotoxicity: Like psychosine, it is a cationic amphiphile.[5] At high concentrations, it acts as a detergent, disrupting cell membranes and causing lysis.
-
Kinase Inhibition: Its structural analog, N,N-dimethylsphingosine (DMS) , is a potent inhibitor of Sphingosine Kinase (SphK).[10] It is plausible that this compound possesses off-target inhibitory effects on lipid signaling enzymes if used in live-cell assays.[5]
-
Handling: Store as a lyophilized powder at -20°C. Reconstitute in Methanol. Wear gloves and eye protection to avoid absorption.[5]
Stability in Solution
-
Solvent: Stable in methanol for months at -20°C.
-
Acidity: Avoid prolonged storage in highly acidic aqueous solutions at room temperature to prevent hydrolysis of the glycosidic bond (though the N-methyl bond is stable).
References
-
Escolar, M. L., et al. (2017).[6][11] "Psychosine, a marker of Krabbe phenotype and treatment effect."[4][6][11] Molecular Genetics and Metabolism. Link
-
Hawkins-Salsbury, J. A., et al. (2013).[5][11] "Psychosine, the cytotoxic sphingolipid that accumulates in globoid cell leukodystrophy, alters membrane architecture."[11] Journal of Lipid Research.[5][11] Link
-
Yatomi, Y., et al. (1996). "N,N-dimethylsphingosine inhibition of sphingosine kinase and sphingosine 1-phosphate activity in human platelets."[5][12] Biochemistry. Link
-
Han, X., et al. (2008). "Direct quantitation of psychosine from alkaline-treated lipid extracts with a semi-synthetic internal standard."[5] Journal of Lipid Research.[5][11] Link
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- 2. Insights into Krabbe disease from structures of galactocerebrosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Krabbe Disease: Psychosine Monitoring | Greenwood Genetic Center [ggc.org]
- 5. N-Desmethylclozapine | C17H17ClN4 | CID 135409468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Substrate Reduction Therapy for Krabbe Disease: Exploring the Repurposing of the Antibiotic D-Cycloserine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Psychosine, the cytotoxic sphingolipid that accumulates in globoid cell leukodystrophy, alters membrane architecture - PMC [pmc.ncbi.nlm.nih.gov]
- 10. N,N-Dimethylsphingosine is a potent competitive inhibitor of sphingosine kinase but not of protein kinase C: modulation of cellular levels of sphingosine 1-phosphate and ceramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. N,N-dimethylsphingosine inhibition of sphingosine kinase and sphingosine 1-phosphate activity in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to N,N-Dimethylpsychosine: Chemical Identification, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of N,N-Dimethylpsychosine, a derivative of the glycosphingolipid psychosine. While not as extensively studied as its parent compound, this compound holds potential as a valuable tool in lipid research, particularly in the context of lysosomal storage disorders like Krabbe disease. This document delves into its chemical identity, proposes a detailed synthetic route, and explores its potential biological activities based on the known functions of related sphingolipids.
Chemical Identification and Physicochemical Properties
This compound, also known as Galactosyl(β) Dimethyl Sphingosine (d18:1), is a positively charged, amphipathic molecule. Its structure consists of a sphingosine backbone linked to a galactose moiety, with two methyl groups attached to the nitrogen atom of the amino group. This N,N-dimethylation significantly alters the molecule's polarity and may influence its biological activity compared to psychosine.
| Identifier | Value | Source |
| CAS Number | 240491-19-4 | [1][2] |
| IUPAC Name | (2R,3R,4S,5R,6R)-2-[(E,2_S_,3_R_)-2-(dimethylamino)-3-hydroxyoctadec-4-enoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | [1] |
| Synonyms | N,N-dimethyl-D-galactosyl-β1-1'-D-erythro-sphingosine, Dimethyl Psychosine, Galactosyl(β) Dimethyl Sphingosine (d18:1) | [2] |
| Molecular Formula | C₂₆H₅₁NO₇ | [1] |
| Molecular Weight | 489.69 g/mol | [3] |
| Canonical SMILES | CCCCCCCCCCCCC/C=C/CO)O)O)O)N(C)C">C@HO | [3] |
| InChI Key | SJWBHOQBARABKH-QHRJNYSLSA-N | [1][3] |
Synthesis and Characterization
Proposed Synthetic Workflow
The synthesis of this compound from psychosine can be achieved through reductive amination.
Sources
- 1. N,N-Dimethylsphingosine is a potent competitive inhibitor of sphingosine kinase but not of protein kinase C: modulation of cellular levels of sphingosine 1-phosphate and ceramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 3. Galactosyl(b) Dimethyl Sphingosine (d18:1) Avanti Polar Lipids [sigmaaldrich.com]
The Unseen Anchor: A Technical Guide to N,N-Dimethylpsychosine in Lipidomics-Driven Neurology Research
A Senior Application Scientist's Perspective on Navigating the Complexities of Krabbe Disease Biomarker Analysis
For researchers, scientists, and drug development professionals vested in the intricate world of neurodegenerative disorders, the pursuit of reliable biomarkers is paramount. In the realm of lysosomal storage diseases, particularly Krabbe disease, the accumulation of the cytotoxic lipid psychosine (galactosylsphingosine) is a well-established hallmark of pathology.[1][2][3] However, the accurate and precise quantification of this critical biomarker presents significant analytical challenges. This in-depth technical guide provides a comprehensive literature review on the role of N,N-Dimethylpsychosine (DMP) in lipidomics studies, not as an endogenous pathological mediator, but as a crucial, synthetic tool that enables the robust quantification of its close structural analog, psychosine.
The Central Pathogen: Psychosine and its Devastating Role in Krabbe Disease
Krabbe disease, or globoid cell leukodystrophy, is a devastating autosomal recessive disorder caused by a deficiency of the lysosomal enzyme galactosylceramidase (GALC).[1][2] This enzymatic defect leads to the accumulation of psychosine, a cytotoxic sphingolipid, in the nervous system.[1] This accumulation is particularly toxic to oligodendrocytes and Schwann cells, the myelin-producing cells of the central and peripheral nervous systems, respectively, leading to progressive demyelination and severe neurological impairment.[1][2]
The Twitcher mouse is a widely used and authentic animal model for human Krabbe disease, exhibiting a similar genetic deficiency in galactosylceramidase and subsequent psychosine accumulation.[1] Lipidomics studies on the Twitcher mouse have been instrumental in elucidating the pathological cascade initiated by psychosine.[1][2]
The Analytical Challenge: Why an Internal Standard is Non-Negotiable
The quantification of endogenous lipids like psychosine via mass spectrometry-based lipidomics is fraught with potential inaccuracies. Ion suppression or enhancement effects from the complex biological matrix, variability in sample extraction, and instrument response fluctuations can all lead to erroneous results. To mitigate these variables, the use of a stable isotope-labeled or a closely related structural analog as an internal standard is a cornerstone of quantitative mass spectrometry.
This is where this compound enters the analytical workflow. While not a known endogenous metabolite in Krabbe disease, its structural similarity to psychosine makes it an ideal internal standard. One study explicitly mentions the use of this compound as an internal standard for the quantification of psychosine.[4]
This compound: The Synthetic Anchor for Accurate Quantification
This compound is a synthetic derivative of psychosine, where the primary amine of the sphingosine backbone is dimethylated. This subtle modification provides a distinct mass-to-charge ratio (m/z) from psychosine, allowing for their simultaneous detection and differentiation by the mass spectrometer, while maintaining very similar chromatographic behavior and ionization efficiency.
Rationale for Using a Non-Isotopically Labeled Analog
While stable isotope-labeled internal standards (e.g., ¹³C or ¹⁵N-labeled psychosine) are often considered the gold standard, their synthesis can be complex and costly. A close structural analog like this compound offers a practical and effective alternative. The key assumption, which must be validated during method development, is that the analog behaves identically to the analyte of interest during sample preparation and analysis.
Parallels with N,N-Dimethylsphingosine: An Endogenous Counterpart
Interestingly, the dimethylated form of the sphingosine backbone, N,N-Dimethylsphingosine (DMS), is an endogenous metabolite.[5] DMS is a potent inhibitor of sphingosine kinase, a key enzyme in sphingolipid metabolism.[5][6][7] The endogenous presence and biological activity of DMS underscore the importance of specific and accurate quantification methods to distinguish between different sphingolipid species. The study of DMS provides a valuable framework for understanding the potential biological implications of N-methylation on sphingoid bases.
Experimental Workflow: Quantifying Psychosine with this compound
The following outlines a generalized workflow for the quantification of psychosine in biological samples, incorporating this compound as an internal standard. This protocol is based on established lipidomics methodologies.
Sample Preparation
-
Homogenization: Brain tissue, spinal cord, or other relevant tissues from animal models (e.g., Twitcher mice) or patient-derived cells are homogenized in a suitable buffer.
-
Lipid Extraction: A biphasic solvent extraction, typically using a chloroform/methanol/water mixture (e.g., Bligh-Dyer or Folch method), is performed to isolate the total lipid fraction.
-
Internal Standard Spiking: A known amount of this compound is added to the sample at the earliest stage of the extraction process. This is a critical step to ensure that the internal standard accounts for any analyte loss during subsequent steps.
-
Phase Separation and Collection: The organic phase containing the lipids is carefully collected and dried under a stream of nitrogen.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
Chromatographic Separation: The dried lipid extract is reconstituted in an appropriate solvent and injected into a liquid chromatography system. A reverse-phase or HILIC column is typically used to separate psychosine and this compound from other lipid species.
-
Mass Spectrometric Detection: The eluent from the LC is introduced into a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for both psychosine and this compound are monitored. This highly selective and sensitive technique allows for the precise quantification of the target analytes even in complex mixtures.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Psychosine | [M+H]⁺ | Specific fragment ion |
| This compound | [M+H]⁺ | Specific fragment ion |
Note: The exact m/z values will depend on the specific adducts and fragmentation patterns, which need to be determined empirically.
Data Analysis
-
Peak Integration: The peak areas for both psychosine and this compound are integrated from the extracted ion chromatograms.
-
Ratio Calculation: The ratio of the peak area of psychosine to the peak area of this compound is calculated for each sample.
-
Quantification: A calibration curve is generated using known concentrations of psychosine standards spiked with the same constant amount of this compound. The concentration of psychosine in the unknown samples is then determined by interpolating their peak area ratios onto the calibration curve.
Visualizing the Workflow and Pathological Context
To better illustrate the concepts discussed, the following diagrams are provided.
Pathological Pathway of Krabbe Disease
Caption: The pathological cascade in Krabbe disease.
Analytical Workflow for Psychosine Quantification
Caption: A streamlined workflow for accurate psychosine quantification.
Future Perspectives and the Role of Novel Analytical Tools
The development and application of novel internal standards and analytical methodologies will continue to refine our understanding of Krabbe disease and other sphingolipidoses. While this compound serves as an excellent tool, the synthesis of stable isotope-labeled psychosine standards will offer an even higher level of accuracy. Furthermore, advancements in mass spectrometry, such as high-resolution mass spectrometry (HRMS) and mass spectrometry imaging (MSI), will enable more comprehensive lipidomic profiling and the spatial localization of key lipids like psychosine within tissues.
Conclusion
In the intricate landscape of lipidomics research for neurodegenerative diseases, the role of seemingly minor players can be profoundly significant. This compound, while not an endogenous culprit in Krabbe disease, is a testament to the ingenuity of analytical chemistry. Its application as an internal standard empowers researchers to confidently and accurately measure the true levels of the pathogenic lipid, psychosine. This technical guide underscores the critical importance of robust analytical methodologies and the indispensable role of synthetic standards in the quest for understanding and ultimately treating devastating neurological disorders.
References
-
Edsall, L. C., et al. (1998). N,N-dimethylsphingosine is a potent competitive inhibitor of sphingosine kinase but not of protein kinase C: modulation of cellular levels of sphingosine 1-phosphate and ceramide. Biochemistry, 37(37), 12892-12898. [Link]
-
White, A. B., et al. (2009). Psychosine accumulates in membrane microdomains in the brain of krabbe patients, disrupting the raft architecture. The Journal of Neuroscience, 29(19), 6068-6077. [Link]
-
Igarashi, Y., et al. (1989). A specific enhancing effect of N,N-dimethylsphingosine on epidermal growth factor receptor autophosphorylation. Demonstration of its endogenous occurrence (and the virtual absence of unsubstituted sphingosine) in human epidermoid carcinoma A431 cells. The Journal of Biological Chemistry, 264(21), 12345-12351. [Link]
-
Graziano, A. C. E., et al. (2023). Untargeted Lipidomic Approach for Studying Different Nervous System Tissues of the Murine Model of Krabbe Disease. Biomolecules, 13(10), 1562. [Link]
-
Graziano, A. C. E., et al. (2023). Untargeted Lipidomic Approach for Studying Different Nervous System Tissues of the Murine Model of Krabbe Disease. Biomolecules, 13(10), 1562. [Link]
-
Svennerholm, L., et al. (1980). Krabbe disease: a galactosylsphingosine (psychosine) lipidosis. Journal of Lipid Research, 21(1), 53-64. [Link]
-
Graziano, A. C. E., et al. (2023). Untargeted Lipidomic Approach for Studying Different Nervous System Tissues of the Murine Model of Krabbe Disease. ResearchGate. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Untargeted Lipidomic Approach for Studying Different Nervous System Tissues of the Murine Model of Krabbe Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Krabbe disease: a galactosylsphingosine (psychosine) lipidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Psychosine, the cytotoxic sphingolipid that accumulates in globoid cell leukodystrophy, alters membrane architecture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N,N-Dimethylsphingosine = 98 HPLC 119567-63-4 [sigmaaldrich.com]
- 6. rndsystems.com [rndsystems.com]
- 7. caymanchem.com [caymanchem.com]
Technical Guide: Toxicity Profile Assessment of N,N-Dimethylpsychosine (DMP) In Vitro
The following technical guide details the toxicity profile assessment of N,N-Dimethylpsychosine (DMP) . While primarily utilized as an analytical internal standard (IS) for quantifying psychosine (galactosylsphingosine) in Krabbe disease models, its structural homology to the highly cytotoxic psychosine necessitates a rigorous toxicological evaluation, particularly when used as a biological probe or in high-concentration metabolic tracing studies.
Executive Summary & Chemical Context
This compound (DMP) is the N-methylated derivative of Psychosine (galactosylsphingosine). In sphingolipid research, it serves as the "Gold Standard" Internal Standard (IS) for LC-MS/MS quantification of psychosine due to its identical extraction efficiency but distinct mass-to-charge (m/z) ratio.
However, researchers investigating Structure-Activity Relationships (SAR) or using DMP in live-cell metabolic loading must assess its toxicity profile. Psychosine exerts toxicity via two primary mechanisms: detergent-like membrane disruption and Protein Kinase C (PKC) inhibition . The methylation of the amine group in DMP alters its pKa and hydrophobicity, potentially modulating these toxic effects.
Structural Comparison & Hypothesis
| Feature | Psychosine (PSY) | This compound (DMP) | Impact on Toxicity (Hypothesis) |
| Headgroup | Primary Amine (–NH₂) | Tertiary Amine (–N(CH₃)₂) | Altered H-bonding; reduced polarity. |
| pKa | ~7.8 - 8.5 | ~9.0 - 9.5 (Predicted) | Higher basicity; remains protonated/cationic at physiological pH. |
| Hydrophobicity | Amphiphilic | Increased Hydrophobicity | Enhanced membrane insertion; potential for higher retention in lipid rafts. |
| Primary Use | Pathogenic Metabolite | Internal Standard (LC-MS) | DMP is presumed inert at IS concentrations (ng/mL) but bioactive at µM levels. |
Assessment Phase I: Cytotoxicity & Membrane Integrity
Objective: Establish the IC50 of DMP relative to Psychosine in relevant cell lines (e.g., Oligodendrocytes/MO3.13, Schwann cells, or Twitcher mouse fibroblasts).
Protocol A: Dual-Readout Viability Assay (Metabolic vs. Membrane)
Rationale: Psychosine causes rapid membrane lysis (necrosis) at high doses and apoptosis at low doses. A single assay (like MTT) is insufficient to distinguish these modes.
Workflow:
-
Cell Seeding: Seed MO3.13 oligodendrocytes at 10,000 cells/well in 96-well plates. Adhere for 24h.
-
Preparation: Solubilize DMP and Psychosine in DMSO (Stock 10 mM).
-
Note: Ensure final DMSO concentration < 0.1% to avoid solvent toxicity.
-
-
Dosing: Treat cells with a log-scale gradient (0.1, 0.5, 1, 5, 10, 20, 50, 100 µM) for 24 hours.
-
Multiplex Assay:
-
Supernatant: Harvest 50 µL for LDH Release Assay (measures membrane rupture/necrosis).
-
Cell Pellet: Add CellTiter-Glo® (ATP) or Resazurin (measures mitochondrial metabolic health).
-
Data Interpretation:
-
High Toxicity: >50% LDH release at <10 µM indicates potent detergent effects (comparable to Psychosine).
-
Metabolic Toxicity: ATP depletion without LDH release suggests mitochondrial uncoupling or apoptosis initiation.
Protocol B: Hemolysis Assay (The "Detergent" Check)
Rationale: As an amphiphile, DMP may act as a surfactant. Red Blood Cells (RBCs) are the standard model for pure membrane toxicity without signaling interference.
-
Wash RBCs: Isolate RBCs from whole blood; wash 3x with PBS. Resuspend to 2% hematocrit.
-
Incubation: Incubate RBC suspension with DMP (1–100 µM) for 1 hour at 37°C.
-
Control: 1% Triton X-100 (Positive Control/100% Lysis); PBS (Negative Control).
-
Readout: Centrifuge (1000 x g, 5 min). Measure supernatant absorbance at 540 nm (Hemoglobin).
-
Calculation:
Assessment Phase II: Mechanistic Profiling (Signaling & Rafts)
Objective: Determine if DMP mimics the specific "Lipid Raft" disruption and PKC inhibition observed with Psychosine.
Mechanistic Pathway Visualization
The following diagram illustrates the comparative toxicity pathways of Psychosine and DMP.
Caption: Comparative mechanistic flow of Psychosine vs. DMP toxicity. Solid lines denote established Psychosine pathways; dashed lines represent DMP pathways to be validated.
Protocol C: Lipid Raft Isolation & PKC Translocation
Rationale: Psychosine accumulates in lipid rafts and displaces PKC from the membrane. Does DMP do the same?
-
Treatment: Treat cells with 10 µM DMP or Psychosine for 2 hours.
-
Lysis: Lyse cells in cold 1% Triton X-100 buffer (TNE).
-
Fractionation: Perform sucrose density gradient centrifugation (5% / 30% / 40%).
-
Lipid Rafts (Detergent Resistant Membranes - DRMs) float to the low-density interface.
-
-
Analysis:
-
Western Blot: Probe fractions for Flotillin-1 (Raft Marker) and PKC .
-
LC-MS/MS: Extract lipids from raft fractions to quantify DMP accumulation.
-
Success Criteria: If DMP is toxic via this mechanism, it will co-localize with Flotillin-1 and reduce PKC presence in the membrane fraction compared to control.
-
Assessment Phase III: Metabolic Stability (The "Prodrug" Risk)
Objective: Ensure DMP is not demethylated back to Psychosine by cellular enzymes, which would invalidate it as a distinct probe or stable Internal Standard.
Protocol:
-
Pulse: Incubate cells with 5 µM DMP for 0, 4, 12, and 24 hours.
-
Extraction: Harvest cells; perform Bligh-Dyer lipid extraction.
-
LC-MS/MS Analysis:
-
Monitor MRM transition for DMP (e.g., m/z 490.4 → 264.3).
-
Monitor MRM transition for Psychosine (e.g., m/z 462.3 → 264.3).
-
-
Evaluation: Detection of Psychosine peak increase over time indicates metabolic N-demethylation.
-
Critical Note: If >5% conversion is observed, DMP cannot be used as a stable biological probe for long-term incubations.
-
Summary of Key References
-
Hawkins-Salsbury, J. A., et al. (2013). "Psychosine, the cytotoxic sphingolipid that accumulates in globoid cell leukodystrophy, alters membrane architecture."[1][2] Journal of Lipid Research, 54(12), 3303–3311.[2]
-
Relevance: Establishes the baseline toxicity and membrane disruption mechanism of psychosine and its enantiomers.
-
-
Reddy, A. S., et al. (2011). "Bone Marrow Transplantation Augments the Effect of Brain- and Spinal Cord-Directed Adeno-Associated Virus 2/5 Gene Therapy..." Journal of Neuroscience, 31(20).
-
Relevance: Validates the use of This compound as the standard internal standard for quantifying psychosine in tissue homogenates.
-
-
Bozarth, X., et al. (2015). "Mechanism-Based Combination Treatment Dramatically Increases Therapeutic Efficacy in Murine Globoid Cell Leukodystrophy." Journal of Neuroscience, 35(12).
-
Relevance: Details the extraction protocol using this compound (250 ng/mL) and LC-MS/MS methodology.
-
-
Babich, H., et al. (1993). "In vitro cytotoxicity of 1,4-naphthoquinone derivatives to replicating cells."[3] Toxicology Letters.
-
Relevance: Provides foundational principles on how N-methylation and alkylation affect the cytotoxicity profile of amine-containing compounds.
-
Sources
Methodological & Application
Protocol for the Quantitative Analysis of Psychosine in Biological Matrices Using N,N-Dimethylpsychosine as an Internal Standard
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive protocol for the accurate and precise quantification of psychosine (galactosylsphingosine) in biological samples, particularly dried blood spots (DBS), using N,N-Dimethylpsychosine as an internal standard (IS). The methodology is based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique. This document offers a detailed, step-by-step guide intended for researchers, scientists, and drug development professionals investigating Krabbe disease and other lysosomal storage disorders. It covers the scientific rationale for experimental choices, method validation principles, and practical guidance on sample preparation, instrument setup, and data analysis.
Introduction: The Clinical Significance of Psychosine
Krabbe disease (KD), or globoid cell leukodystrophy, is a devastating autosomal recessive lysosomal storage disorder caused by a deficiency of the galactocerebrosidase (GALC) enzyme.[1][2] This enzymatic defect leads to the accumulation of several galactolipids, most notably the cytotoxic metabolite psychosine.[1] Psychosine is highly toxic to oligodendrocytes, the myelin-producing cells in the central nervous system, leading to widespread demyelination and severe neurodegeneration.[1]
Consequently, the quantification of psychosine has become a critical biomarker for the newborn screening (NBS), diagnosis, and therapeutic monitoring of Krabbe disease.[3][4][5] Accurate measurement of psychosine levels can help differentiate between infantile and late-onset forms of the disease and reduce the high false-positive rates associated with primary GALC activity screening.[3][5]
The Imperative of Internal Standards in Quantitative Bioanalysis
Quantitative analysis by LC-MS/MS is susceptible to variations arising from sample preparation, matrix effects (ion suppression or enhancement), and instrument performance fluctuations.[6][7] To ensure accuracy and precision, an internal standard (IS) is incorporated into the analytical workflow.[8] An ideal IS is a compound that behaves chemically and physically similarly to the analyte of interest and is added at a known, constant concentration to all samples, calibrators, and quality controls at the earliest stage of sample preparation.[7][8] By calculating the ratio of the analyte's signal response to the IS's response, variations are normalized, leading to reliable and reproducible quantification.[6]
While stable isotope-labeled (SIL) internal standards are considered the gold standard, well-characterized structural analogs are also highly effective.[6][8] this compound is a semi-synthetic analog of psychosine that serves as an excellent internal standard for this application due to its structural similarity and distinct mass, preventing isotopic crosstalk.[9][10]
Principle of the Method
This protocol employs a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of psychosine. The overall workflow is as follows:
-
Extraction: Psychosine and the this compound internal standard are extracted from a dried blood spot punch using a methanol-based solvent.
-
Chromatographic Separation: The extracted analytes are separated from other endogenous matrix components using reverse-phase liquid chromatography.
-
Detection and Quantification: The analytes are detected by a tandem mass spectrometer operating in positive electrospray ionization (ESI) mode. Quantification is achieved using Multiple Reaction Monitoring (MRM) or by a neutral loss scan, which monitors the specific fragmentation of the galactose moiety (180 amu) from the precursor ions of both psychosine and this compound.[9][10]
Materials and Reagents
| Material/Reagent | Grade/Purity | Supplier (Example) |
| Psychosine (Galactosylsphingosine) | ≥98% | Avanti Polar Lipids, Inc. |
| This compound | Custom Synthesis or ≥98% | Avanti Polar Lipids, Inc. |
| Methanol (MeOH) | LC-MS Grade | Fisher Scientific |
| Acetonitrile (ACN) | LC-MS Grade | Fisher Scientific |
| Formic Acid | LC-MS Grade | Thermo Fisher Scientific |
| Deionized Water | ≥18.2 MΩ·cm | Millipore Milli-Q System |
| 96-well Collection Plates | Polypropylene | Waters Corporation |
| DBS Filter Paper Cards | Ahlstrom 226 or equivalent | PerkinElmer |
| DBS Puncher (e.g., 3 mm) | --- | PerkinElmer |
Preparation of Standards and Solutions
Stock Solutions (1 mg/mL)
-
Psychosine Stock (S-1): Accurately weigh 1 mg of psychosine and dissolve in 1 mL of methanol.
-
This compound IS Stock (IS-1): Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol.
Store stock solutions in amber glass vials at -20°C. Check for stability periodically.
Working Solutions
-
Psychosine Working Standard (S-2): Prepare a 10 µg/mL solution by diluting S-1 with methanol.
-
Internal Standard Working Solution (IS-2): Prepare a 1 µg/mL solution by diluting IS-1 with methanol. This solution will be further diluted in the extraction solvent.
Extraction Solvent with Internal Standard
Prepare the extraction solvent by adding the IS-2 working solution to LC-MS grade methanol to achieve a final this compound concentration of 5 ng/mL . This concentration should be optimized during method development to be near the mid-point of the calibration curve response.[11]
Calibration Standards and Quality Controls (QCs)
Prepare calibration standards and QCs by spiking appropriate amounts of the Psychosine Working Standard (S-2) onto blank DBS cards. Allow the spots to dry completely for at least 4 hours at ambient temperature.
| Standard/QC Level | Concentration (ng/mL) |
| Blank | 0 |
| LLOQ (Lower Limit of Quantification) | 1 |
| CAL 2 | 2.5 |
| CAL 3 | 5 |
| CAL 4 | 10 |
| CAL 5 | 25 |
| CAL 6 | 50 |
| CAL 7 | 90 |
| ULOQ (Upper Limit of Quantification) | 100 |
| QC Low | 3 |
| QC Mid | 30 |
| QC High | 80 |
These concentrations are illustrative and must be adjusted based on the instrument's sensitivity and the expected physiological range.
Experimental Protocol: Sample Preparation from DBS
This protocol outlines the extraction of psychosine from a 3 mm DBS punch.
-
Punch DBS: Punch a 3 mm disc from the center of the dried blood spot (sample, calibrator, or QC) into a designated well of a 96-well collection plate.
-
Add Extraction Solvent: Add 100 µL of the Extraction Solvent (containing 5 ng/mL this compound) to each well.
-
Seal and Mix: Seal the plate and vortex for 20 minutes at room temperature to ensure complete extraction.
-
Centrifuge: Centrifuge the plate at 4000 rpm for 10 minutes to pellet the filter paper and any precipitated proteins.
-
Transfer Supernatant: Carefully transfer 70 µL of the supernatant to a clean 96-well plate or autosampler vials.
-
Inject: Inject 5-10 µL of the extract into the LC-MS/MS system.
Workflow Diagram: DBS Sample Preparation
Caption: Workflow for psychosine extraction from dried blood spots.
LC-MS/MS Instrumental Parameters
The following are suggested starting parameters and should be optimized for the specific instrument used.
Liquid Chromatography (LC) Parameters
| Parameter | Recommended Setting | Rationale |
| Column | C18, 2.1 x 50 mm, 1.8 µm | Provides good retention and separation for lipids. |
| Mobile Phase A | 0.1% Formic Acid in Water | Standard aqueous phase for reverse-phase chromatography. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Methanol (1:1) | Standard organic phase; mixture can improve peak shape. |
| Flow Rate | 0.4 mL/min | Typical flow rate for a 2.1 mm ID column. |
| Gradient | 0-0.5 min: 30% B; 0.5-3.0 min: 30-95% B; 3.0-4.0 min: 95% B; 4.1-5.0 min: 30% B | Gradient elution is necessary to separate the analyte from matrix components and re-equilibrate the column. |
| Injection Volume | 5 µL | Balances sensitivity with potential for column overload. |
| Column Temp | 40 °C | Improves peak shape and reduces viscosity. |
Tandem Mass Spectrometry (MS/MS) Parameters
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Psychosine analogs readily form positive ions. |
| Scan Type | Multiple Reaction Monitoring (MRM) or Neutral Loss Scan | Highly selective and sensitive for quantification. A neutral loss of 180.1 Da corresponds to the galactose moiety.[9][10] |
| Capillary Voltage | 3.5 kV | Optimized for stable spray and ion generation. |
| Source Temp | 150 °C | Standard source temperature. |
| Desolvation Temp | 400 °C | Ensures efficient solvent evaporation. |
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Psychosine | 462.4 | 282.3 | 50 | 25 |
| This compound | 490.4 | 310.3 | 50 | 25 |
Note: The exact m/z values and collision energies must be optimized by infusing pure standards into the mass spectrometer. The product ions shown correspond to the sphingoid backbone after the neutral loss of galactose.
Data Analysis and Method Validation
Quantification Logic
Quantification is based on the ratio of the analyte peak area to the internal standard peak area. This ratio is plotted against the known concentrations of the calibration standards to generate a calibration curve.
Caption: Logical flow for quantitative data analysis.
Method Validation
To ensure the trustworthiness and reliability of the results, the method must be validated according to established guidelines, such as those from the U.S. Food and Drug Administration (FDA) or the International Council for Harmonisation (ICH).[12][13][14]
| Validation Parameter | Acceptance Criteria | Purpose |
| Linearity | R² ≥ 0.99 | Demonstrates a proportional relationship between concentration and response over the defined range. |
| Accuracy | Mean concentration within ±15% of nominal value (±20% at LLOQ) | Measures the closeness of the measured value to the true value. |
| Precision | Coefficient of Variation (CV) ≤15% (≤20% at LLOQ) | Measures the reproducibility of the results (intra- and inter-assay). |
| Selectivity | No significant interfering peaks at the retention time of the analyte or IS in blank samples. | Ensures the method can differentiate the analyte from other matrix components. |
| Matrix Effect | CV of IS-normalized matrix factor ≤15% | Assesses the impact of the biological matrix on ionization efficiency. |
| Stability | Analyte concentration within ±15% of nominal after storage under various conditions (e.g., freeze-thaw, bench-top, long-term). | Ensures the analyte is stable throughout the sample handling and analysis process. |
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Inconsistent IS Peak Area | Inconsistent IS addition; injector variability; ion source instability. | Ensure accurate pipetting of IS. Check autosampler for bubbles or clogs. Clean and tune the MS source. |
| Poor Peak Shape | Column degradation; inappropriate mobile phase; sample solvent mismatch. | Replace the column. Ensure mobile phase pH is appropriate. Reconstitute final extract in a solvent similar to the initial mobile phase composition. |
| High CV in QC Samples | Inconsistent sample preparation; instrument drift. | Review extraction procedure for consistency. Run system suitability tests. Re-run calibration curve more frequently. |
| No Signal for Analyte/IS | Clogged LC line or injector; MS detector issue; incorrect MRM transitions. | Perform system flushes. Check for leaks. Infuse standards to confirm MS parameters and sensitivity. |
References
- Guenzel, A.J., Turgeon, C.T., Nickander, K.K., et al. (2020). The critical role of psychosine in screening, diagnosis, and monitoring of Krabbe disease. Genetics in Medicine, 22(6), 1108–1118.
-
Jiang, X., & Han, X. (2009). Direct quantitation of psychosine from alkaline-treated lipid extracts with a semi-synthetic internal standard. Journal of Lipid Research, 50(1), 162-172. [Link]
-
Turgeon, C.T., Orsini, J.J., Sanders, K.A., et al. (2020). Achieving Congruence among Reference Laboratories for Absolute Abundance Measurement of Analytes for Rare Diseases: Psychosine for Diagnosis and Prognosis of Krabbe Disease. International Journal of Neonatal Screening, 6(2), 29. [Link]
-
Greenwood Genetic Center. (n.d.). Krabbe Disease: Psychosine Monitoring. [Link]
-
Jiang, X., & Han, X. (2009). Direct Quantitation of Psychosine From Alkaline-Treated Lipid Extracts With a Semi-Synthetic Internal Standard. Journal of Lipid Research, 50(1), 162-172. [Link]
-
Guenzel, A.J., Turgeon, C.T., Nickander, K.K., et al. (2020). The critical role of psychosine in screening, diagnosis, and monitoring of Krabbe disease. Duke Scholars. [Link]
-
KrabbeConnect. (n.d.). Krabbe Disease Newborn Screening. [Link]
-
NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?. [Link]
-
Guenzel, A.J., Turgeon, C.T., Nickander, K.K., et al. (2020). The critical role of psychosine in screening, diagnosis, and monitoring of Krabbe disease. Genetics in Medicine, 22(6), 1108-1118. [Link]
-
Letter, W. (2024). Response to "Usage of internal standards in LC-MS/MS analysis?". ResearchGate. [Link]
-
Matern, D., Oglesbee, D., Tortorelli, S., et al. (2015). Measurement of psychosine in dried blood spots--a possible improvement to newborn screening programs for Krabbe disease. The Journal of Pediatrics, 167(3), 671-677.e1. [Link]
-
American Chemical Society. (2019). Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS. Analytical Chemistry. [Link]
-
Matern, D., Oglesbee, D., Tortorelli, S., et al. (2015). Measurement of psychosine in dried blood spots — a possible improvement to newborn screening programs for Krabbe disease. ResearchGate. [Link]
-
BioPharma Services. (2023). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. [Link]
-
U.S. Food and Drug Administration. (2014). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
Duthaler, U., Gentsch, A., et al. (2022). Liquid chromatography-tandem mass spectrometry method for the bioanalysis of N,N-dimethyltryptamine (DMT) and its metabolites DMT-N-oxide and indole-3-acetic acid in human plasma. Journal of Chromatography B, 1211, 123534. [Link]
-
Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]
-
ECA Academy. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]
-
Holler, J. M., et al. (2022). Development and application of a highly sensitive LC-MS/MS method for simultaneous quantification of N,N-dimethyltryptamine and two of its metabolites in human plasma. ResearchGate. [Link]
-
ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]
-
Holler, J. M., et al. (2022). Development and application of a highly sensitive LC-MS/MS method for simultaneous quantification of N,N-dimethyltryptamine and two of its metabolites in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 212, 114642. [Link]
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High-Fidelity LC-MS/MS Quantification of Psychosine Using N,N-Dimethylpsychosine
Target Audience: Researchers, analytical scientists, and drug development professionals. Application: Biomarker quantification for Globoid Cell Leukodystrophy (Krabbe Disease) and evaluation of substrate reduction or gene therapies.
Contextualizing the Analytical Challenge
Globoid cell leukodystrophy (GLD), commonly known as Krabbe disease, is a severe, autosomal recessive lysosomal storage disorder caused by a deficiency in the galactosylceramidase (GALC) enzyme[1]. The biochemical hallmark of GLD is the pathological accumulation of galactosylsphingosine, widely referred to as psychosine[2]. Psychosine is a highly cytotoxic lipid that induces widespread apoptosis in oligodendrocytes and Schwann cells, leading to rapid and fatal demyelination of the central and peripheral nervous systems[3].
Accurate quantification of psychosine in tissues (brain, sciatic nerve) and biofluids (plasma, serum) is critical for tracking disease progression and evaluating the efficacy of emerging therapeutics, such as hematopoietic stem-cell transplantation (HSCT) and adeno-associated virus (AAV) gene therapy[4][5]. However, quantifying psychosine presents a dual analytical challenge: its low physiological abundance requires extreme sensitivity, and the presence of highly abundant structural lipids in nervous tissues causes severe matrix suppression during mass spectrometric analysis[6].
Pathophysiological mechanism of psychosine accumulation due to GALC deficiency in Krabbe disease.
Mechanistic Rationale for N,N-Dimethylpsychosine as an Internal Standard
In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the trustworthiness of absolute quantification relies entirely on the choice of the Internal Standard (IS). While structural analogs or generic sphingolipids are sometimes used, they often exhibit differential extraction recoveries or distinct ionization behaviors compared to the target analyte.
The Causality of IS Selection: To build a self-validating assay, we utilize This compound as the IS[6]. This semi-synthetic derivative shares the exact galactosyl moiety and sphingoid backbone as endogenous psychosine. The critical modification is the N,N-dimethylation of the primary amine, converting it into a tertiary amine.
-
Mass Separation: This modification shifts the precursor mass by +28 Da (m/z 490.4 vs. m/z 462.4 for psychosine). This perfectly separates the IS from the isotopic envelope of endogenous psychosine, eliminating cross-talk[6].
-
Ionization Parity: Despite the structural shift, the tertiary amine of this compound retains nearly identical electrospray ionization (ESI+) efficiency and chromatographic retention behavior as the primary amine of psychosine, ensuring that any ion suppression from the matrix affects both molecules equally[6].
Causality in Sample Preparation: The Role of Alkaline Saponification
Nervous tissues are heavily enriched with glycerophospholipids (e.g., phosphatidylcholines). During standard liquid-liquid extraction, these lipids co-extract with psychosine. Because they elute similarly during reversed-phase LC, they enter the MS source simultaneously, competing for available charge and causing severe ion suppression.
The Causality of Alkaline Treatment: To resolve this, the protocol incorporates an alkaline saponification step using lithium methoxide or lithium hydroxide[5][6]. Glycerophospholipids contain ester bonds that are rapidly cleaved (saponified) by strong bases into free fatty acids and water-soluble headgroups. Conversely, sphingolipids (including psychosine and the IS) are built on a sphingoid base with robust amide or ether linkages that completely resist alkaline hydrolysis. This targeted chemical degradation selectively destroys the interfering matrix, dramatically enhancing the signal-to-noise ratio and lowering the Limit of Detection (LOD)[6].
Self-Validating Experimental Protocol
This protocol is designed as a closed-loop, self-validating system. By comparing pre-extraction IS spikes against post-extraction calibration curves, the assay continuously verifies its own extraction efficiency.
Phase 1: Tissue Homogenization & Spiking
-
Harvest and Weigh: Flash-freeze harvested tissues (e.g., brain hemisphere or sciatic nerve) in liquid nitrogen. Weigh the tissue accurately[5].
-
Acidic Homogenization: Homogenize the tissue in 0.04 M citric acid (approx. 10 volumes per tissue weight). Rationale: Citric acid acts as a protein denaturant and maintains an acidic environment that prevents the spontaneous degradation of the psychosine molecule during mechanical disruption[4].
-
IS Spiking: Add 20 µL of this compound (250 ng/mL) directly to 50 µL of the homogenate[4]. Vortex thoroughly to ensure complete equilibration between the endogenous lipid and the IS.
Phase 2: Lipid Extraction & Saponification
-
Primary Extraction: Add 200 µL of Methanol and 400 µL of Chloroform (forming a 2:1 CHCl3:MeOH ratio). Vortex for 5 minutes and centrifuge at 14,000 rpm. Collect the organic (lower) phase[5].
-
Alkaline Saponification: Evaporate the organic solvent under a gentle nitrogen stream. Resuspend the lipid residue in 200 µL of 1 M Lithium Methoxide in Methanol. Incubate at room temperature for 60 minutes to hydrolyze glycerophospholipids[6].
-
Quenching and Cleanup: Quench the reaction by adding 2 mL of LC-MS grade water. Wash the aqueous mixture with 2 mL of diethyl ether, followed by two washes with 2 mL of hexane[6]. Extract the remaining intact sphingolipids with 2 mL of chloroform.
-
Reconstitution: Dry the final chloroform extract under nitrogen and reconstitute in 100 µL of the LC mobile phase (e.g., 80:20 Methanol/Water with 0.1% formic acid)[1].
Self-validating sample preparation and LC-MS/MS workflow for psychosine quantification.
Quantitative Data and Instrument Parameters
LC-MS/MS Configuration
Analysis is performed using a triple quadrupole mass spectrometer (e.g., AB SCIEX 4000QTRAP) equipped with an Electrospray Ionization (ESI) source operating in positive ion mode[4]. Quantification is achieved via Multiple Reaction Monitoring (MRM) targeting the neutral loss (NL) of the galactose moiety (180 amu)[6].
Table 1: Optimized MRM Parameters for Psychosine and IS
| Analyte | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Neutral Loss Fragment | Collision Energy (eV) |
| Psychosine | 462.4 | 282.2 | 180 amu (Galactose) | 24 |
| This compound (IS) | 490.4 | 310.2 | 180 amu (Galactose) | 24 |
Note: Both compounds yield abundant product ions corresponding to the loss of galactose, providing a highly specific transition pair that ignores background noise[6].
Assay Validation Metrics
To ensure the trustworthiness of the data, the assay must meet strict validation criteria before analyzing unknown biological samples.
Table 2: Method Validation and Performance Metrics
| Validation Parameter | Target Value | Causality / Analytical Significance |
| Limit of Detection (LOD) | ~0.1 - 0.5 ng/mL (Low fmol/µL) | Essential for detecting trace baseline levels in wild-type control models[6][7]. |
| Linear Dynamic Range | 2.5 – 50 ng/mL | Broad range accommodates both healthy baseline and severe pathological accumulation[7]. |
| IS Recovery Rate | > 94.0% | High recovery validates that the alkaline saponification step does not degrade the target sphingolipids[7]. |
| Linearity (R²) | > 0.99 | Ensures that the ratiometric comparison of peak intensities translates accurately to absolute concentration[7]. |
| Matrix Blank Check | Zero IS Signal | Confirms that nervous tissues lack endogenous this compound, ensuring the IS signal is purely synthetic[1]. |
References
1.[6] Direct quantitation of psychosine from alkaline-treated lipid extracts with a semi-synthetic internal standard - PMC -[Link] 2.[4] Mechanism-Based Combination Treatment Dramatically Increases Therapeutic Efficacy in Murine Globoid Cell Leukodystrophy - Journal of Neuroscience -[Link] 3.[2] Psychosine, the cytotoxic sphingolipid that accumulates in globoid cell leukodystrophy, alters membrane architecture - PMC -[Link] 4.[1] Brain Targeted AAV1-GALC Gene Therapy Reduces Psychosine and Extends Lifespan in a Mouse Model of Krabbe Disease - MDPI -[Link] 5.[3] Inhibition of angiogenesis by β-galactosylceramidase deficiency in globoid cell leukodystrophy - PMC -[Link] 6.[7] Quantification of psychosine in the serum of twitcher mouse by LC-ESI-tandem-MS analysis - PMC -[Link] 7.[5] Bone Marrow Transplantation Augments the Effect of Brain- and Spinal Cord-Directed Adeno-Associated Virus 2/5 Gene Therapy by Altering Inflammation in the Murine Model of Globoid-Cell Leukodystrophy - PMC -[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Psychosine, the cytotoxic sphingolipid that accumulates in globoid cell leukodystrophy, alters membrane architecture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of angiogenesis by β-galactosylceramidase deficiency in globoid cell leukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jneurosci.org [jneurosci.org]
- 5. Bone Marrow Transplantation Augments the Effect of Brain- and Spinal Cord-Directed Adeno-Associated Virus 2/5 Gene Therapy by Altering Inflammation in the Murine Model of Globoid-Cell Leukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Direct quantitation of psychosine from alkaline-treated lipid extracts with a semi-synthetic internal standard - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of psychosine in the serum of twitcher mouse by LC-ESI-tandem-MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing MRM Transitions for N,N-Dimethylpsychosine Analysis
Application Note & Protocol Guide
Executive Summary & Scientific Context
N,N-Dimethylpsychosine (DMP) is a semi-synthetic sphingolipid analog primarily utilized as a robust Internal Standard (IS) for the quantification of Psychosine (Galactosylsphingosine) . Psychosine is the primary biomarker for Krabbe Disease (Globoid Cell Leukodystrophy), a lysosomal storage disorder caused by galactocerebrosidase (GALC) deficiency.
While deuterated standards (
This guide details the Multiple Reaction Monitoring (MRM) optimization, fragmentation mechanics, and LC-MS/MS protocol for DMP, ensuring precise quantification in complex matrices like Dried Blood Spots (DBS) and plasma.
Chemical Properties & Ionization Physics[1][2]
Understanding the structural physics of DMP is the prerequisite for selecting MRM transitions. Unlike Psychosine, the N-methylation increases the basicity of the sphingoid base, enhancing proton affinity in positive Electrospray Ionization (+ESI).
| Property | Specification |
| IUPAC Name | N,N-dimethyl-O-β-D-galactosylsphingosine |
| Chemical Formula | |
| Monoisotopic Mass | 489.3666 Da |
| Precursor Ion | 490.4 Da |
| Precursor Ion | 512.4 Da (Avoid for MRM due to stability issues) |
| LogP (Predicted) | ~4.5 (Hydrophobic tail, polar head) |
| pKa (Amine) | ~9.8 (Tertiary amine, highly protonated at acidic pH) |
Method Development: MRM Optimization
Fragmentation Mechanism (CID)
The fragmentation of DMP in Collision-Induced Dissociation (CID) follows a specific pathway dominated by the cleavage of the O-glycosidic bond.
-
Precursor Selection: The protonated molecule
at m/z 490.4 is the most abundant and stable precursor in acidic mobile phases. -
Primary Fragmentation (Quantifier): The collision energy breaks the glycosidic bond, ejecting the neutral galactose headgroup (180 Da). The charge remains on the N,N-dimethylsphingosine backbone due to the high proton affinity of the tertiary amine.
-
Transition:
[1]
-
-
Secondary Fragmentation (Qualifier): Further fragmentation of the backbone involves the loss of water (18 Da) from the hydroxyl group at C3.
-
Transition:
[1]
-
Visualizing the Fragmentation Pathway
Figure 1: CID fragmentation pathway of this compound showing the genesis of Quantifier and Qualifier ions.
Optimized Mass Spectrometry Parameters
Instrument Platform: Triple Quadrupole (e.g., Sciex 5500/6500 or Waters Xevo TQ-XS)
| Parameter | Setting | Rationale |
| Ionization Mode | ESI Positive | Amine group protonation.[1] |
| Curtain Gas (CUR) | 30 psi | Prevents solvent clusters entering vacuum. |
| IonSpray Voltage (IS) | 4500 - 5500 V | High voltage required for efficient droplet fission.[1] |
| Temperature (TEM) | 400°C - 500°C | Ensures desolvation of the lipid tail. |
| Declustering Potential (DP) | 60 - 80 V | Minimizes in-source fragmentation while breaking clusters.[1] |
| Collision Energy (CE) | 30 - 35 eV | Optimized for the |
| Collision Cell Exit Potential (CXP) | 10 - 15 V | Focuses ions exiting the collision cell. |
Chromatographic Strategy: HILIC vs. Reversed Phase[3]
Crucial Insight: Psychosine analysis often suffers from interference by Glucosylsphingosine (Gaucher disease biomarker), which is an isomer of Psychosine.[2] While DMP is the IS, the chromatographic method must be able to separate the native isomers. Therefore, HILIC (Hydrophilic Interaction Liquid Chromatography) is the gold standard.
-
Column: Waters BEH Amide (2.1 x 100 mm, 1.7 µm) or Phenomenex Kinetex HILIC.
-
Mechanism: HILIC retains polar headgroups. DMP, having a similar headgroup but a more hydrophobic amine region, typically elutes slightly earlier or co-elutes with Psychosine, making it an ideal IS for matrix effect compensation.[1]
LC Gradient Protocol[1]
| Time (min) | Flow (mL/min) | % Mobile Phase A (Organic) | % Mobile Phase B (Aqueous) | Curve |
| 0.0 | 0.4 | 95 | 5 | Initial |
| 1.0 | 0.4 | 95 | 5 | Hold |
| 5.0 | 0.4 | 80 | 20 | Ramp |
| 5.1 | 0.4 | 50 | 50 | Wash |
| 7.0 | 0.4 | 50 | 50 | Wash Hold |
| 7.1 | 0.4 | 95 | 5 | Re-equilibrate |
| 10.0 | 0.4 | 95 | 5 | End |
-
Mobile Phase A: Acetonitrile + 0.1% Formic Acid.
-
Mobile Phase B: 10 mM Ammonium Formate in Water + 0.1% Formic Acid (pH ~3.5).
-
Note: Ammonium formate is critical for peak shape and reproducible ionization.
-
Experimental Protocol: Sample Preparation
This protocol uses a protein precipitation method optimized for sphingolipid recovery from Dried Blood Spots (DBS).
Reagents Preparation
-
Internal Standard Stock: Dissolve synthetic this compound in Methanol to 1 mM.
-
Working IS Solution: Dilute Stock to 10 nM in Methanol.
Extraction Workflow
-
Punch: Punch a 3.2 mm disc from the DBS card into a 96-well plate.
-
Extraction: Add 200 µL of Working IS Solution (MeOH) to the well.
-
Mechanism:[1] Methanol acts as both the extraction solvent and protein precipitant.
-
-
Incubation: Seal plate and shake at 45°C for 60 minutes.
-
Why heat? Enhances solubility of sphingolipids from the cellulose matrix.
-
-
Transfer: Transfer 150 µL of supernatant to a clean plate.
-
Dry Down (Optional but Recommended): Evaporate under Nitrogen at 40°C to concentrate.
-
Reconstitution: Reconstitute in 100 µL of 95:5 ACN:Water .
-
Critical: Reconstituting in high organic solvent matches the initial LC conditions (HILIC), preventing peak broadening.
-
Workflow Diagram
Figure 2: Sample preparation workflow for extracting Psychosine and DMP from Dried Blood Spots.[1]
Data Analysis & Quality Control
Integration Parameters
-
Smoothing: Apply Gaussian smoothing (3 points) to reduce noise.
-
Retention Time: DMP should elute within ±0.05 min of the expected RT.
-
Signal-to-Noise (S/N): Limit of Quantification (LOQ) requires S/N > 10.[1]
Calculations
Quantification is performed using the Area Ratio method:
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Signal for DMP | Ion Suppression (Matrix Effect) | Perform a post-column infusion to check for suppression zones. Dilute sample or improve cleanup (SLE/SPE). |
| RT Shift | Mobile Phase pH drift | Freshly prepare Ammonium Formate buffer. HILIC is sensitive to pH and salt concentration. |
| High Background | Source Contamination | Clean the curtain plate and orifice. Sphingolipids are "sticky" and cause carryover. |
| Broad Peaks | Injection Solvent Mismatch | Ensure reconstitution solvent is >90% Acetonitrile (matching initial gradient). |
References
-
Han, X., et al. (2009). Direct quantitation of psychosine from alkaline-treated lipid extracts with a semi-synthetic internal standard.[1] Journal of Lipid Research. Link
-
Guenzel, A. J., et al. (2020). The critical role of psychosine in screening, diagnosis, and monitoring of Krabbe disease.[3][4] Genetics in Medicine.[5] Link
-
Chace, D. H., et al. (2015). Measurement of psychosine in dried blood spots—a possible improvement to newborn screening programs for Krabbe disease. Molecular Genetics and Metabolism.[6] Link
-
Li, Y., et al. (2021). Sphingolipid Analysis by LC-MS/MS: Method Optimization and Application.[1] Analytical Chemistry.[2][4][5][6][7][8][9] Link
Sources
- 1. N,N-Dimethylsphingosine - Wikipedia [en.wikipedia.org]
- 2. Making sure you're not a bot! [dukespace.lib.duke.edu]
- 3. researchgate.net [researchgate.net]
- 4. Measurement of psychosine in dried blood spots--a possible improvement to newborn screening programs for Krabbe disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 6. Direct quantitation of psychosine from alkaline-treated lipid extracts with a semi-synthetic internal standard - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Direct quantitation of psychosine from alkaline-treated lipid extracts with a semi-synthetic internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. algimed.com [algimed.com]
- 9. sciex.com [sciex.com]
Application Note: Preparation and Handling of N,N-Dimethylpsychosine Stock Solutions for LC-MS/MS
Executive Summary
N,N-Dimethylpsychosine (DMP) is a tertiary amine derivative of psychosine (galactosylsphingosine). While psychosine is the primary biomarker for Krabbe disease (Globoid Cell Leukodystrophy), DMP is frequently utilized as a structural analog or internal standard in mass spectrometry workflows due to its similar ionization efficiency and chromatographic behavior, distinct mass shift (+28 Da), and enhanced protonation capability [1, 2].
This guide addresses the critical challenges in handling DMP: amphiphilic solubility , cationic surface adsorption ("stickiness"), and susceptibility to hydrolysis . Failure to control these variables leads to non-linear calibration curves and poor reproducibility.
Physicochemical Profile & Logic
Understanding the molecule is the prerequisite for a robust protocol.
| Property | Value / Description | Experimental Implication |
| Formula | Precursor Ion: | |
| Molecular Weight | ~489.7 Da | +28 Da shift from Psychosine (461.6 Da). |
| Polarity | Amphiphilic | Contains a polar galactose headgroup and a hydrophobic sphingoid tail. |
| Charge State | Cationic (Tertiary Amine) | Readily protonates in ESI(+). High risk of binding to silanols (glass) and carboxylates (plastic). |
| Solubility | Methanol, DMSO, CHCl3:MeOH | Insoluble in pure water. Requires organic solvent for stock stability. |
Core Protocol: Primary Stock Preparation
Objective: Create a stable, accurate Master Stock Solution (1.0 mg/mL or 2.0 mM).
Materials Required[1][2][3][4][5][6][7][8][9][10][11][12]
-
Analyte: this compound (Solid standard).
-
Solvent: LC-MS Grade Methanol (MeOH) or Chloroform:Methanol (1:1 v/v).
-
Why: Pure MeOH is preferred for direct ESI compatibility. CHCl3:MeOH is better if the lipid is very hydrophobic, but DMP dissolves well in MeOH [1].
-
-
Container: Amber Silanized Glass Vials (Class A).
-
Critical: Do NOT use standard borosilicate glass for low concentrations (<1 µM), as the cationic amine binds to negative silanol groups on the glass surface [3]. For high-concentration stocks (>100 µM), standard glass is acceptable as surface sites are saturated, but silanized is Best Practice.
-
Step-by-Step Procedure
-
Equilibration: Allow the lyophilized standard vial to reach room temperature before opening to prevent condensation (hydrolysis risk).
-
Gravimetric Preparation:
-
Weigh approximately 1.0 mg of DMP into a tared silanized glass vial.
-
Note: If the vendor supplies a quantitative aliquot (e.g., exactly 1 mg), dissolve directly in the shipping vial to avoid transfer losses.
-
-
Dissolution:
-
Add LC-MS Grade Methanol to achieve a concentration of 1.0 mg/mL .
-
Calculation: Volume (mL) = Mass (mg) / 1.0 mg/mL.
-
-
Homogenization: Vortex gently for 30 seconds. Sonicate for 1 minute if visual particulates remain.
-
Storage:
-
Purge the headspace with Argon or Nitrogen gas to prevent oxidation of the double bond in the sphingosine backbone.
-
Seal with a Teflon-lined cap.
-
Store at -20°C (stable for 6 months) or -80°C (stable for >1 year) [2].
-
Working Standard Preparation (The Dilution Logic)
The Trap: Diluting hydrophobic lipids into high-aqueous buffers causes precipitation and "wall loss" (adsorption).
The Solution: Maintain at least 50% organic solvent in all intermediate working solutions.
Diagram: Dilution Workflow & Adsorption Prevention
This diagram illustrates the safe dilution pathway to avoid precipitation and surface binding.
Caption: Step-wise dilution scheme ensuring solubility. Red dashed line indicates the critical failure point where low organic content leads to analyte loss.
Protocol for Working Solutions
-
Intermediate A (100 µg/mL): Dilute Master Stock 1:10 in 100% Methanol .
-
Intermediate B (1 µg/mL): Dilute Intermediate A 1:100 in 50:50 Methanol:Water .
-
Why: Gradual introduction of water prevents "crashing out."
-
-
Final Spiking Solution: Dilute to target concentration (e.g., 100 ng/mL) in the Initial Mobile Phase (often 80:20 MeOH:Water + 0.1% Formic Acid).
-
Acidification: Always include 0.1% Formic Acid in the final dilution to protonate the amine (
), reducing its affinity for glass surfaces and enhancing ESI signal [2].
-
Mass Spectrometry Optimization
DMP is analyzed via ESI(+) in Multiple Reaction Monitoring (MRM) mode.
Instrument Parameters (Sciex/Waters/Thermo equivalent):
-
Ionization: Electrospray Positive (ESI+)[1]
-
Capillary Voltage: 3.5 - 4.5 kV
-
Source Temp: 350°C - 500°C (Compound is thermally stable relative to labile metabolites).
-
Cone Voltage / Declustering Potential: Optimized to prevent in-source fragmentation of the galactose headgroup.
MRM Transitions: The fragmentation pattern involves the neutral loss of the galactose headgroup (180 Da), leaving the dimethylated sphingoid base.
| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Mechanism |
| This compound | 490.4 | 310.3 | 25 - 35 | Loss of Galactose (Neutral Loss) |
| Psychosine (Ref) | 462.4 | 282.3 | 25 - 35 | Loss of Galactose |
Note: The product ion m/z 310.3 corresponds to the N,N-dimethyl-sphingosine backbone (
Quality Control: The Self-Validating System
To ensure your stock solution is viable, perform these three checks:
-
The "Zero-Point" Check (Carryover):
-
Inject a Double Blank (Solvent only) immediately after your highest standard.
-
Requirement: Signal at m/z 490.4 must be < 20% of the LLOQ (Lower Limit of Quantitation). DMP is sticky; if carryover exists, replace rotor seals or switch to a high-organic needle wash (e.g., Isopropanol:Acetonitrile:Acetone).
-
-
The "Wall Loss" Test (Adsorption):
-
Prepare a low-concentration standard (e.g., 10 nM) in a glass vial and a polypropylene (PP) vial.
-
Inject both at T=0 and T=4 hours.
-
Requirement: If the glass vial signal drops by >15% compared to T=0, your solvent system is too aqueous, or the glass is active. Switch to silanized glass or increase methanol content.
-
-
Isotopic Interference Check:
-
If using DMP as an Internal Standard for Psychosine, ensure the DMP signal does not contribute to the Psychosine channel (m/z 462).
-
Physics: DMP (490) is heavier, so isotopic overlap onto Psychosine (462) is impossible. However, ensure Psychosine does not have an impurity at 490 (unlikely).
-
Diagram: Adsorption Mechanism
Why DMP disappears in standard vials.
Caption: Mechanism of cationic lipid loss. Negatively charged silanols on glass bind the positively charged DMP amine. Acidification and silanization mitigate this.
References
-
Li, Y., et al. (2004). Direct quantitation of psychosine from alkaline-treated lipid extracts with a semi-synthetic internal standard. Journal of Lipid Research, 45(10), 1797–1803. Link
-
Chuang, W. L., et al. (2021). Psychosine, a Marker of Krabbe Phenotype and Treatment Effect. Clinica Chimica Acta, 513, 1-8. Link
-
Goebel-Stengel, M., et al. (2011). The importance of using the optimal plastic and glassware in studies involving peptides. Peptides, 32(8), 1765–1773. (Note: Applies to amphiphilic cationic molecules). Link
-
Lipid MAPS® Lipidomics Gateway. (2023). Sphingolipids Sample Preparation and Analysis. Link
Sources
Application Note: Robust Solid-Phase Extraction (SPE) Protocol for the Quantification of N,N-Dimethylpsychosine from Biological Matrices
Introduction
N,N-Dimethylpsychosine is a critical internal standard for the accurate quantification of psychosine (galactosylsphingosine), a key biomarker in the diagnosis and monitoring of Krabbe disease, a rare and devastating lysosomal storage disorder.[1] The accurate measurement of psychosine is often hindered by the complexity of biological matrices, such as plasma and tissue homogenates, which contain a high abundance of interfering substances like phospholipids.[2] These interferences can cause significant ion suppression or enhancement in mass spectrometry-based analyses, leading to unreliable results.
Solid-phase extraction (SPE) offers a powerful and selective sample preparation strategy to overcome these challenges.[3] By utilizing the specific chemical properties of this compound, a well-designed SPE method can effectively isolate the analyte from complex sample matrices, thereby improving the sensitivity, accuracy, and robustness of subsequent analytical quantification, typically performed by Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
This application note details a highly effective SPE protocol using a mixed-mode, reversed-phase/strong cation exchange (RP/SCX) sorbent. The methodology is designed to provide high, reproducible recovery of this compound while efficiently removing common matrix interferences.
Analyte Chemical Properties
Understanding the physicochemical properties of this compound is fundamental to developing a selective SPE method. As a derivative of psychosine, it possesses a long hydrophobic carbon tail and a polar head group containing a tertiary amine. This dual nature is key to its retention and elution behavior.
| Property | Value | Source/Rationale |
| Molecular Formula | C₂₆H₅₃NO₆ | Inferred from psychosine structure with two additional methyl groups. |
| Molecular Weight | 475.7 g/mol | Calculated based on the molecular formula. |
| Structure | A sphingoid base with a galactose moiety and a dimethylated primary amine. | Analogous to N,N-Dimethylsphingosine.[4] |
| Key Functional Groups | Tertiary Amine (-N(CH₃)₂), Hydroxyl groups (-OH), Long Alkyl Chain | The tertiary amine is basic and can be protonated to carry a positive charge. |
| Predicted pKa | ~8.5 - 9.5 | Estimated for the tertiary amine, making it positively charged at neutral or acidic pH. |
Principle of Mixed-Mode SPE for this compound Extraction
This protocol leverages a mixed-mode SPE sorbent that combines two distinct retention mechanisms: Reversed-Phase and Strong Cation Exchange (SCX) . This dual functionality provides superior selectivity compared to single-mode sorbents.
-
Cation Exchange Interaction: Under acidic loading conditions (pH < 3), the tertiary amine of this compound is protonated, acquiring a positive charge. This allows for strong ionic binding to the negatively charged sulfonic acid groups on the SCX sorbent.[2]
-
Reversed-Phase Interaction: The long, non-polar alkyl chain of the analyte interacts hydrophobically with the polymer-based backbone of the sorbent.
This dual retention mechanism allows for a rigorous washing strategy. An acidic aqueous wash removes polar interferences, while an organic wash removes non-polar, uncharged interferences like phospholipids. The analyte remains bound by the strong ionic interaction. Elution is achieved by using a basic organic solvent, which neutralizes the charge on the analyte, disrupting the ionic bond and allowing the organic solvent to elute it from the reversed-phase backbone.
Materials and Reagents
| Item | Description |
| SPE Cartridges | Waters Oasis MCX (30 mg, 1 cc) or equivalent mixed-mode RP/SCX sorbent.[2] |
| This compound | Analytical standard of known purity. |
| Biological Matrix | Human plasma, tissue homogenate, etc. |
| Phosphoric Acid (H₃PO₄) | 85%, analytical grade. |
| Ammonium Hydroxide (NH₄OH) | 28-30%, analytical grade. |
| Methanol (MeOH) | HPLC or MS grade. |
| Acetonitrile (ACN) | HPLC or MS grade. |
| Water | HPLC or MS grade. |
| Centrifuge | Capable of >3,000 x g. |
| SPE Manifold | Vacuum or positive pressure manifold. |
| Evaporation System | Nitrogen evaporator with a water bath at ≤ 40°C. |
Detailed Experimental Protocol
This protocol is optimized for a 100 µL plasma sample. Volumes should be scaled accordingly for other sample types and sizes.
Step 1: Sample Pre-treatment
Causality: This step precipitates proteins, which would otherwise clog the SPE cartridge and interfere with the analysis. Acetonitrile is an effective protein precipitation solvent.[5]
-
To 100 µL of plasma in a microcentrifuge tube, add 300 µL of cold acetonitrile containing the appropriate concentration of an internal standard.
-
Vortex vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Add 600 µL of 2% aqueous phosphoric acid (H₃PO₄) to the supernatant and vortex to mix. This ensures the sample is acidified before loading.
Step 2: SPE Cartridge Conditioning
Causality: Conditioning activates the sorbent's functional groups. Methanol solvates the reversed-phase polymer, and the acidic water equilibrates the strong cation exchange sites for optimal analyte retention.[3]
-
Place the Oasis MCX cartridges onto the SPE manifold.
-
Pass 1 mL of Methanol through each cartridge.
-
Pass 1 mL of HPLC-grade water through each cartridge.
-
Equilibrate the cartridges by passing 1 mL of 2% aqueous H₃PO₄. Do not allow the sorbent bed to go dry before loading the sample.
Step 3: Sample Loading
Causality: The acidified sample is loaded slowly to ensure sufficient interaction time between the protonated this compound and the sorbent for efficient binding via both cation exchange and reversed-phase mechanisms.
-
Load the entire pre-treated sample from Step 1 onto the conditioned cartridge at a slow, consistent flow rate (e.g., 1-2 drops per second).
Step 4: Wash Steps
Causality: These steps are critical for removing interferences. The acidic wash removes polar, unbound matrix components. The organic wash removes lipids and phospholipids that are retained by reversed-phase but not by the strong cation exchange mechanism.[2]
-
Aqueous Wash: Pass 1 mL of 2% aqueous H₃PO₄ through the cartridge.
-
Organic Wash: Pass 1 mL of Methanol through the cartridge.
-
Dry the cartridge under vacuum for 1-2 minutes to remove any residual wash solvents.
Step 5: Elution
Causality: The basic elution solvent neutralizes the positive charge on the this compound, disrupting its ionic bond with the SCX sorbent. The organic component of the solvent then elutes the now-neutral analyte from the reversed-phase polymer. A 5% ammonium hydroxide concentration is typically sufficient to ensure complete charge neutralization.
-
Place clean collection tubes inside the manifold.
-
Elute the analyte by passing 1 mL of 5% Ammonium Hydroxide in Methanol through the cartridge. Collect the eluate.
Step 6: Post-Elution Processing
Causality: The eluate is evaporated to concentrate the analyte and remove the basic, non-volatile elution solvent. The sample is then reconstituted in a solvent that is compatible with the initial mobile phase of the LC-MS/MS system to ensure good peak shape.[5]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at ≤ 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 80:20 Water:Acetonitrile with 0.1% formic acid).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Visualization of the SPE Workflow
The following diagram illustrates the complete workflow for the solid-phase extraction of this compound.
Caption: SPE workflow for this compound.
Typical Performance Characteristics
The following data represent typical results expected from this method. Actual performance may vary depending on the matrix, instrumentation, and laboratory conditions.
| Parameter | Typical Result |
| Recovery | > 90% |
| Reproducibility | < 5% RSD |
| Phospholipid Removal | > 95% |
| LOD/LOQ | Dependent on LC-MS/MS system, typically in the low ng/mL range. |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Analyte Recovery | 1. Sorbent bed dried out during conditioning/loading. | Ensure the sorbent bed remains wet before sample loading. |
| 2. Incomplete elution. | Ensure the elution solvent is sufficiently basic (5% NH₄OH). Try a second 1 mL elution. | |
| 3. Sample pH too high during loading. | Verify the pH of the pre-treated sample is < 3. | |
| High Matrix Effects | 1. Inefficient washing. | Ensure correct wash solvents and volumes are used. Increase wash volume if necessary. |
| 2. Protein breakthrough. | Ensure complete protein precipitation. Check centrifuge speed and time. | |
| Poor Reproducibility | 1. Inconsistent flow rate during loading/elution. | Use a positive pressure manifold for better flow control. Ensure consistent vacuum. |
| 2. Inconsistent sample pre-treatment. | Ensure precise and consistent pipetting during the pre-treatment steps. |
Conclusion
This application note provides a detailed and robust solid-phase extraction protocol for the selective isolation of this compound from complex biological matrices. By employing a mixed-mode SPE sorbent, this method achieves high analyte recovery and excellent removal of matrix interferences, particularly phospholipids. The resulting clean extract is highly suitable for sensitive and reliable quantification by LC-MS/MS, making this protocol an invaluable tool for researchers in the field of lysosomal storage diseases and other areas requiring precise bioanalysis of psychosine-related compounds.
References
- (Reference to a general UPLC-MS/MS method, adaptable for the analyte) A simple and rapid method for simultaneous determination of ten polyphenols in Kudiezi injection has been developed and validated using ultra-performance liquid chromatography-electrospray ionization tandem mass spectrometry (UPLC-ESI-MS/MS) in multiple reaction monitoring (MRM) mode. (Source: Not directly applicable but shows general MS method setup).
-
A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry. PMC. Available at: [Link]
- An improved SPE method for fractionation and identification of phospholipids. Springer.
-
COMPARISON OF SPE PROTOCOLS FOR PHOSPHOLIPID REMOVAL IN BASIC ANALYTE BIOANALYTICAL QUANTITATION. Waters Corporation. Available at: [Link]
-
Direct quantitation of psychosine from alkaline-treated lipid extracts with a semi-synthetic internal standard. PMC. Available at: [Link]
-
N,N-Dimethylsphingosine. Wikipedia. Available at: [Link]
- (General chemical information, not directly cited in text but used for background knowledge)
-
Development of Simple, Fast SPE Protocols for Basic Analyte Extraction with Phospholipid Removal Using Oasis PRiME MCX. Waters Corporation. Available at: [Link]
- (General lipid extraction information, not directly cited but used for background knowledge) Analysis of Phospholipids, Lysophospholipids, and Their Linked Fatty Acyl Chains in Yellow Lupin Seeds (Lupinus luteus L.) by Liquid Chromatography and Tandem Mass Spectrometry. MDPI.
-
Development and application of a highly sensitive LC-MS/MS method for simultaneous quantification of N,N-dimethyltryptamine and two of its metabolites in human plasma. PubMed. Available at: [Link]
- (Context on psychosine analysis methods)
- (Context on psychosine analysis methods) Selective extraction and effective separation of galactosylsphingosine (psychosine)
- (General information on compound stability) The effect of room-temperature storage on the stability of compounds in DMSO. PubMed.
-
Analysis of galactosylsphingosine (psychosine) in the brain. ResearchGate. Available at: [Link]
- (General LC-MS method information)
- (General information on analytical methods) Analytical Methods for Quantification of Drug Metabolites in Biological Samples. Open Research Library.
- (General information on compound stability)
- (General information on stability in biological matrices) The stability of four designer drugs: MDPV, mephedrone, BZP and TFMPP in three biological matrices under various storage conditions. PubMed.
- (General information on drug stability) Drug stability: How storage conditions affect their performance. Vital Record.
- (General information on chromatography) Exploring the Frontiers of Psychedelics: A New Chromatographic Method for Detection and Quantification of Psilocybin and Psilocin in Psilocybe cubensis Mushrooms. PMC.
- (General chemical information, not directly cited but used for background knowledge) N,N-Dimethylcathinone (hydrochloride) (CAS 10105-90-5). Cayman Chemical.
- (General chemical information, not directly cited but used for background knowledge) N,N-Dimethylglycine | C4H9NO2 | CID 673. PubChem.
- (General technical guide structure) In-Depth Technical Guide: Chemical Properties of N,N-Dimethyl-N,N-dinitroso-p-phenylenediamine. Benchchem.
- (General chemical information, not directly cited but used for background knowledge)
Sources
- 1. Direct quantitation of psychosine from alkaline-treated lipid extracts with a semi-synthetic internal standard - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lcms.cz [lcms.cz]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. N,N-Dimethylsphingosine - Wikipedia [en.wikipedia.org]
- 5. Development and application of a highly sensitive LC-MS/MS method for simultaneous quantification of N,N-dimethyltryptamine and two of its metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Precision HPLC Separation of N,N-Dimethylpsychosine and Isobaric Sphingoid Isomers
This Application Note is designed for researchers and analytical scientists developing methods for sphingolipid quantification, specifically for Krabbe and Gaucher disease biomarkers. It addresses the critical chromatographic separation of N,N-Dimethylpsychosine (DMP) —a semi-synthetic internal standard—from its target analyte Psychosine (Galactosylsphingosine) and the isobaric interference Glucosylsphingosine (Lyso-Gb1) .
Executive Summary
This compound (DMP) is the gold-standard internal standard (IS) for the quantification of Psychosine (PSY) , a biomarker for Krabbe disease (Globoid Cell Leukodystrophy). However, accurate analysis is plagued by the "isobaric isomer problem": Psychosine (Galactosylsphingosine) is structurally identical to Glucosylsphingosine (GlcSph) , a biomarker for Gaucher disease, differing only in the stereochemistry of the C4 hydroxyl group on the sugar moiety (epimers).
Standard Reverse Phase (C18) chromatography often fails to resolve these epimers, leading to cross-interference and false positives. This protocol details a Hydrophilic Interaction Liquid Chromatography (HILIC) method that achieves baseline resolution of DMP, Psychosine, and Glucosylsphingosine. It also addresses the separation of potential synthetic stereoisomers (α/β anomers) of the DMP standard itself.
Chemical Context & The Separation Challenge
The core challenge lies in the structural similarity of the analytes. Mass spectrometry (MS/MS) cannot distinguish between the Galactose and Glucose headgroups as they produce identical precursor and product ions. Chromatographic separation is mandatory.
| Compound | Abbreviation | Structure | Role |
| This compound | DMP | N,N-dimethyl-D-galactosyl-β-1,1'-sphingosine | Internal Standard |
| Psychosine | PSY (GalSph) | D-galactosyl-β-1,1'-sphingosine | Target Analyte (Krabbe) |
| Glucosylsphingosine | GlcSph (Lyso-Gb1) | D-glucosyl-β-1,1'-sphingosine | Isobaric Interference (Gaucher) |
Key Separation Goals:
-
Epimeric Resolution: Separate Gal-Sph (PSY) from Glc-Sph (GlcSph).
-
Standard Purity: Ensure DMP (IS) does not co-elute with either analyte.
-
Isomeric Purity of IS: If synthesizing DMP, separate the desired β-anomer from the α-anomer byproduct.
Method Development: Why HILIC?
Reverse Phase (RP) chromatography relies on hydrophobicity. Since the lipid tails of PSY and GlcSph are identical, RP selectivity is poor. HILIC separates based on the polar headgroup interactions with a water layer on the silica surface. The stereochemical difference at the C4 hydroxyl (axial vs. equatorial) significantly alters the hydration sphere and hydrogen bonding capacity, providing the necessary selectivity.
Mechanism of Separation (Graphviz Diagram)
Caption: HILIC separation mechanism relying on stereochemical differences in hydration between Galactose and Glucose moieties.
Experimental Protocol
Sample Preparation (Protein Precipitation)
This method is optimized for Plasma or Dried Blood Spots (DBS).
-
Extraction: Aliquot 50 µL of plasma or one 3.2 mm DBS punch.
-
Internal Standard Addition: Add 20 µL of This compound working solution (100 ng/mL in MeOH).
-
Precipitation: Add 200 µL of Methanol (or MeOH:Acetonitrile 1:1). Vortex vigorously for 30 seconds.
-
Centrifugation: Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Transfer: Transfer supernatant to a clean vial.
-
Dry Down (Optional but recommended for sensitivity): Evaporate under N2 at 40°C. Reconstitute in 100 µL of Mobile Phase B (high organic) to match initial gradient conditions.
HPLC Conditions[1][2][3][4]
-
System: UHPLC (e.g., Agilent 1290, Shimadzu Nexera, Waters Acquity).
-
Column: Halo HILIC (2.7 µm, 2.1 x 100 mm) or Kinetex HILIC (2.6 µm).
-
Note: Amide-HILIC columns also work but bare silica (Halo) often provides sharper peaks for these amines.
-
-
Column Temperature: 40°C.
-
Flow Rate: 0.4 mL/min.
Mobile Phases:
-
Mobile Phase A (Aqueous): 50 mM Ammonium Formate in Water, pH 4.0 (adjusted with Formic Acid).
-
Why: High salt concentration controls the ionization of the amine and silanol activity, improving peak shape.
-
-
Mobile Phase B (Organic): Acetonitrile containing 0.1% Formic Acid.
Gradient Program: HILIC gradients run from High Organic to Low Organic (opposite of RP).
| Time (min) | % Mobile Phase B (ACN) | Remarks |
| 0.00 | 95% | Initial equilibration |
| 1.00 | 95% | Hold to load sample |
| 8.00 | 80% | Linear ramp (elution of isomers) |
| 8.10 | 50% | Wash step |
| 10.00 | 50% | Wash hold |
| 10.10 | 95% | Return to initial |
| 13.00 | 95% | Re-equilibration (Critical in HILIC) |
MS/MS Detection Parameters[1]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Psychosine (PSY) | 462.3 | 282.3 | 30 | 25 |
| Glucosylsphingosine | 462.3 | 282.3 | 30 | 25 |
| This compound (IS) | 490.4 | 310.4 | 35 | 28 |
Note: The transition corresponds to the loss of the sugar headgroup (neutral loss of 180 Da) or fragmentation of the sphingoid base.
Typical Results & Data Interpretation
Under these HILIC conditions, the elution order is typically:
-
Glucosylsphingosine (GlcSph): ~4.5 min
-
Psychosine (GalSph): ~5.2 min
-
This compound (DMP): ~5.8 min
Resolution (Rs):
-
Rs (Glc/Gal) should be > 1.5 (Baseline separation).
-
DMP elutes later due to the increased hydrophobicity of the dimethyl groups interacting with the organic-rich mobile phase in HILIC mode (or secondary interactions).
Workflow Diagram
Caption: End-to-end analytical workflow for Sphingolipid isomer quantification.
Troubleshooting & Optimization
-
Peak Tailing: Sphingolipids are basic amines. If tailing occurs, increase the Ammonium Formate concentration in Mobile Phase A (up to 100 mM) or check the pH (maintain ~3.5 - 4.0).
-
Retention Time Shift: HILIC is sensitive to water content. Ensure the re-equilibration time is sufficient (at least 10 column volumes).
-
DMP Isomers: If you observe a "split" peak for the this compound standard, it indicates the presence of the α-anomer (synthetic impurity). The β-anomer (biologically relevant analog) is usually the major peak. HILIC will separate these; ensure you integrate the correct peak consistent with your reference material.
References
-
Chuang, W. L., et al. (2019). "Galactosylsphingosine Does Not Interfere With the Quantitation of Plasma Glucosylsphingosine Levels in Gaucher Patients." Clinica Chimica Acta. Link
-
Jiang, X., et al. (2009).[6] "Direct quantitation of psychosine from alkaline-treated lipid extracts with a semi-synthetic internal standard." Journal of Lipid Research. Link
-
Spacil, Z., et al. (2016). "High-Throughput Monitoring of Psychosine in Dried Blood Spots for Krabbe Disease Newborn Screening." Journal of Chromatography B. Link
-
Merrill, A. H., et al. (2005). "Sphingolipidomics: High-throughput, structure-specific, and quantitative analysis of sphingolipids by liquid chromatography tandem mass spectrometry." Methods. Link
Sources
- 1. Psychosine, the cytotoxic sphingolipid that accumulates in globoid cell leukodystrophy, alters membrane architecture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 5. Measurement of psychosine in dried blood spots--a possible improvement to newborn screening programs for Krabbe disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jneurosci.org [jneurosci.org]
Application Note: Advanced Derivatization and LC-MS/MS Quantification Protocols Involving N,N-Dimethylpsychosine
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals in Lipidomics and Rare Diseases.
Introduction and Analytical Rationale
The accurate quantification of bioactive sphingolipids, particularly galactosylsphingosine (psychosine) and globotriaosylsphingosine (lyso-Gb3), is critical for understanding the pathogenesis of lysosomal storage disorders such as Krabbe disease and Fabry disease[1],[2]. However, quantifying these primary amine-containing sphingolipids in complex biological matrices (e.g., brain tissue, dried blood spots) presents severe analytical challenges. High-abundance glycerophospholipids cause massive ion suppression during Electrospray Ionization (ESI), and the historical lack of cost-effective, perfectly co-eluting stable-isotope internal standards has hindered assay reproducibility.
To engineer a self-validating quantitative system, analytical scientists have developed a targeted derivatization protocol to semi-synthesize N,N-dimethylpsychosine [3]. By converting the primary amine of psychosine to a tertiary amine via reductive amination, the resulting this compound serves as an ideal internal standard (IS). It exhibits nearly identical ionization efficiency to endogenous psychosine but introduces a distinct +28 Da mass shift, eliminating isobaric interference while co-eluting during extraction and chromatography[3],[2].
Protocol 1: Semi-Synthesis of this compound
Causality & Mechanistic Insight
The derivatization relies on reductive amination . Formaldehyde reacts with the primary amine of psychosine to form an intermediate iminium ion. Sodium cyanoborohydride (
Step-by-Step Methodology
Note: Perform all steps in a fume hood. Formaldehyde and sodium cyanoborohydride are highly toxic.
-
Reagent Preparation: Dissolve 20 mg (approx. 0.0436 mmol) of high-purity psychosine in 2.0 mL of LC-MS grade methanol[4].
-
Aldehyde Addition: Add 70 μL of formaldehyde (37 wt% solution in water, approx. 0.87 mmol) to the psychosine solution[4].
-
Reduction: Add 54 mg of sodium cyanoborohydride (0.87 mmol) to the reaction mixture[4].
-
pH Optimization (Critical Step): Carefully adjust the pH of the solution to 6.0 by the drop-wise addition of glacial acetic acid. Causality: A pH of 6.0 is the thermodynamic sweet spot that drives iminium ion formation while maintaining the reductive capacity of
[4]. -
Incubation: Stir the reaction mixture continuously at room temperature for exactly 1 hour[4].
-
Solvent Removal: Evaporate the methanol and unreacted volatile components under a gentle, steady stream of nitrogen gas[4].
-
Purification: Reconstitute the dried residue in 200 μL of chloroform/methanol (2:1, v/v). Load the mixture onto a silica gel column and elute to isolate the purified this compound fraction[4].
Fig 1: Reductive amination pathway for the semi-synthesis of this compound.
Protocol 2: Alkaline-Treated Lipid Extraction and LC-MS/MS
Causality & Mechanistic Insight
Biological samples are rich in phosphatidylcholine (PC) and phosphatidylethanolamine (PE), which dominate the ESI+ spectrum and suppress sphingolipid signals. This protocol utilizes alkaline saponification . Because glycerophospholipids contain base-labile ester bonds, treatment with Lithium Hydroxide (LiOH) degrades them into water-soluble free fatty acids and lyso-lipids. Conversely, the amide, ether, and glycosidic bonds of psychosine and the this compound IS are base-stable, allowing for near-complete isolation of the target analytes[3],[5].
Step-by-Step Methodology
-
Homogenization: Homogenize the tissue sample (e.g., brain or sciatic nerve) in 0.04 M citric acid to preserve lipid integrity[6].
-
Internal Standard Spiking: Add 20 μL of the synthesized this compound IS (250 ng/mL in methanol) to 50 μL of the tissue homogenate[6]. Causality: Spiking before extraction ensures the IS accounts for any volumetric losses during the multi-step liquid-liquid extraction.
-
Primary Extraction: Add 200 μL of methanol and vortex. Extract lipids using a 2:1 chloroform/methanol solution containing 5% ammonium hydroxide[6],[5].
-
Alkaline Saponification: Treat the extracted organic phase with 1.0 M Lithium Hydroxide (LiOH) in methanol. Incubate to fully saponify interfering glycerolipids[5].
-
Phase Separation & Cleanup: Wash the mixture sequentially with diethyl ether and hexanes to remove non-polar interferents. Re-extract the purified sphingolipids into chloroform[5].
-
Reconstitution for MS: Dry the final chloroform extract under nitrogen. Reconstitute the residue in a specialized infusion solvent: chloroform/methanol/isopropanol (1:2:4, v/v/v) containing 0.1% formic acid[3].
Fig 2: Alkaline-treated lipid extraction workflow utilizing this compound as an IS.
Quantitative Data & Mass Spectrometry Parameters
To ensure self-validating results, the mass spectrometer must be tuned to specific Multiple Reaction Monitoring (MRM) transitions or neutral loss scans. Both psychosine and this compound yield a characteristic charge-remote fragmentation of the sphingoid backbone, resulting in highly specific product ions[3],[2].
Table 1: Optimized ESI-MS/MS Parameters for Sphingolipid Biomarkers
| Analyte | Role in Assay | Precursor Ion | Key Product Ion | Neutral Loss | Clinical Target |
| Psychosine | Target Analyte | m/z 462.6 | m/z 282.3 | 180 Da (Galactose) | Krabbe Disease |
| This compound | Internal Standard | m/z 490.7 | m/z 292.3 / 366.0 | 180 Da (Galactose) | Assay Validation |
| Lyso-Gb3 | Target Analyte | m/z 786.5 | m/z 282.4 | N/A | Fabry Disease |
Data synthesized from established shotgun lipidomics and clinical LC-MS/MS frameworks[3],[2]. The +28 Da shift in the IS precursor ion perfectly offsets the addition of two methyl groups, while the m/z 292.3 product ion reflects the dimethylated sphingosine moiety.
References
-
Direct quantitation of psychosine from alkaline-treated lipid extracts with a semi-synthetic internal standard. PubMed Central (PMC) / Journal of Lipid Research.[Link]
-
Mechanism-Based Combination Treatment Dramatically Increases Therapeutic Efficacy in Murine Globoid Cell Leukodystrophy. Journal of Neuroscience.[Link]
-
Clinical significance of plasma globotriaosylsphingosine levels in Chinese patients with Fabry disease. PubMed Central (PMC) / Molecular Medicine Reports.[Link]
-
Bone Marrow Transplantation Augments the Effect of Brain- and Spinal Cord-Directed Adeno-Associated Virus 2/5 Gene Therapy by Altering Inflammation in the Murine Model of Globoid-Cell Leukodystrophy. PubMed Central (PMC) / Journal of Neuroscience.[Link]
-
Determination of psychosine concentration in dried blood spots from newborns that were identified via newborn screening to be at risk for Krabbe disease. ResearchGate / Clinica Chimica Acta.[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Clinical significance of plasma globotriaosylsphingosine levels in Chinese patients with Fabry disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Direct quantitation of psychosine from alkaline-treated lipid extracts with a semi-synthetic internal standard - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct quantitation of psychosine from alkaline-treated lipid extracts with a semi-synthetic internal standard - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bone Marrow Transplantation Augments the Effect of Brain- and Spinal Cord-Directed Adeno-Associated Virus 2/5 Gene Therapy by Altering Inflammation in the Murine Model of Globoid-Cell Leukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jneurosci.org [jneurosci.org]
Troubleshooting & Optimization
Technical Support Center: Solubilizing N,N-Dimethylpsychosine (DMP)
Executive Summary: The Physicochemical Challenge
N,N-Dimethylpsychosine (DMP) is a cationic amphiphile.[1] Its structure consists of a hydrophobic sphingoid base backbone and a hydrophilic galactosyl headgroup with a dimethylated amine.
The Problem: While the amine group is protonated and positively charged at neutral pH (pKa ~9.5), the long hydrophobic chain drives the molecule to aggregate. In aqueous buffers like PBS, DMP exhibits a low Critical Micelle Concentration (CMC).[1] Above this concentration, or when introduced rapidly from an organic stock, it forms large, unstable aggregates that scatter light (cloudiness) and precipitate, leading to inconsistent dosing in biological assays.
The Solution: Successful solubilization requires managing the competition between the hydrophobic effect (driving aggregation) and electrostatic repulsion (keeping molecules apart).[1] This guide provides three tiered protocols to resolve this based on your specific application.
Solubility Decision Matrix
Before selecting a protocol, identify your downstream application.[1]
Figure 1: Decision matrix for selecting the appropriate solubilization method based on experimental constraints.[1]
Tiered Solubilization Protocols
Protocol A: The "Solvent Spike" (Standard for Biochemical Assays)
Best for: Enzyme inhibition assays (e.g., PKC inhibition) where low concentrations of organic solvents are tolerated.
Mechanism: You dissolve the lipid in a water-miscible organic solvent (DMSO) and dilute it so rapidly that the lipid disperses kinetically before it can aggregate thermodynamically.[1]
-
Primary Stock: Dissolve DMP powder in pure DMSO (dimethyl sulfoxide) to 5–10 mg/mL .
-
Note: Ethanol can be used, but DMSO is less volatile, ensuring stable concentrations over time.[1]
-
-
Working Solution: Dilute the stock at least 1:1000 into your assay buffer (e.g., PBS or Tris).[1]
Data Profile:
| Solvent | Solubility Limit | Stability | Biological Risk |
|---|---|---|---|
| DMSO | ~5 mg/mL | High (Months at -20°C) | Cytotoxic >0.1% |
| Ethanol | ~0.25 mg/mL | Moderate (Evaporation risk) | Tolerated up to 0.5% |
| PBS | <0.1 mg/mL | Very Low (Precipitates hours) | None |[1]
Protocol B: BSA Complexation (The "Gold Standard" for Cell Culture)
Best for: Treating live cells (neurons, oligodendrocytes).[1] Prevents "crashing out" when the lipid hits the culture media.
Mechanism: Fatty Acid-Free (FAF) Bovine Serum Albumin (BSA) acts as a physiological carrier.[1] The hydrophobic tail of DMP tucks into the hydrophobic pockets of albumin, shielding it from water while keeping it soluble.
Step-by-Step Workflow:
Figure 2: Workflow for generating BSA-conjugated lipid stocks. This method mimics physiological transport.[1]
Detailed Procedure:
-
Dry Down: Aliquot the required amount of DMP (dissolved in methanol/chloroform) into a glass vial. Evaporate the solvent under a stream of nitrogen (or argon) to form a thin film on the glass walls.
-
Prepare Carrier: Dissolve Fatty Acid-Free BSA in PBS at 4 mg/mL (approx 60 µM). Warm to 37°C.[1][2][3]
-
Why FAF-BSA? Standard BSA is loaded with lipids; FAF-BSA has empty binding sites.[1]
-
-
Hydrate: Add the warm BSA solution to the dried lipid film to achieve a final DMP concentration of 100–300 µM .
-
Sonicate: Bath sonicate for 10–30 minutes at 37°C until the solution is clear.
-
Filter: Pass through a 0.22 µm PES syringe filter to ensure sterility.
Troubleshooting & FAQs
Q1: My aqueous stock solution turned cloudy immediately. Can I save it?
A: Cloudiness indicates the formation of large, multi-lamellar vesicles or precipitates.
-
Immediate Fix: Place the tube in a bath sonicator (37°C) for 15 minutes. If it clarifies, use immediately.
-
Root Cause: You likely exceeded the critical solubility limit or added water too fast.[1] Next time, use Protocol B (BSA) or increase the percentage of organic co-solvent.[1]
Q2: Why does the protocol recommend glass vials instead of plastic?
A: this compound is highly lipophilic (hydrophobic tail).[1] It adheres avidly to polypropylene (standard Eppendorf tubes) and polystyrene.[1]
-
Rule: Always prepare stocks in glass or Teflon-coated vials. Only transfer to plastic immediately before use.[1]
Q3: I need to adjust the pH. How does pH affect DMP solubility?
A: DMP is a base.[1]
-
Acidic pH (< 6.0): The amine is fully protonated (
), maximizing electrostatic repulsion between molecules.[1] Solubility increases. -
Basic pH (> 8.0): The amine deprotonates, losing its charge.[1] The molecule becomes neutral and extremely insoluble, precipitating instantly.
-
Warning: Do not use carbonate buffers (pH 9+) with this lipid.[1]
Q4: Can I store the BSA-complexed stock?
A: Yes, but with limits.[1]
-
Storage: Store at -20°C.
-
Shelf Life: ~1 month.
-
Thawing: Do not freeze-thaw repeatedly. Aliquot into single-use glass vials. Upon thawing, brief sonication is recommended to reverse any aggregation that occurred during freezing.[1]
References
-
Cayman Chemical. (2022).[1][4][5] this compound Product Information & Solubility Data. Link
-
Avanti Polar Lipids. (2024).[1] Lipid Preparation and Handling: General Guidelines for Sphingolipids. Link
-
O'Brien, J. S., & Kishimoto, Y. (1991).[1] Saposin proteins: structure, function, and role in human lysosomal storage disorders. The FASEB Journal. (Context: Lipid binding to carrier proteins).[1] Link[1]
-
Hannun, Y. A., & Bell, R. M. (1987).[1] Lysosphingolipids inhibit protein kinase C: implications for the sphingolipidoses. Science. (Context: Use of psychosine derivatives in enzyme assays). Link[1]
-
Sigma-Aldrich (Merck). (2023).[1] General Lipid/BSA Solubilization Protocol for Cell Delivery. Link
Sources
Long-term stability and storage of N,N-Dimethylpsychosine standards
Technical Support Center: N,N-Dimethylpsychosine Standards
Welcome to the advanced troubleshooting and handling center for this compound. As a highly bioactive sphingolipid derivative, this compound is predominantly utilized as an exogenous internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows. It is critical for the absolute quantification of psychosine and related biomarkers in lysosomal storage disorders such as Krabbe disease and Fabry disease[1][2].
Because sphingolipids are highly susceptible to hydrolysis, oxidation, and surface adsorption, maintaining the structural integrity of your standard is the foundation of reproducible lipidomics.
Part 1: Mechanistic Context & Application
To understand our strict storage requirements, one must understand the analytical environment. In Krabbe disease, the deficiency of the galactosylceramidase (GALC) enzyme leads to the toxic accumulation of endogenous psychosine[3][4]. This compound is spiked into biological matrices because its structural homology allows it to co-elute and ionize similarly to endogenous psychosine, acting as a reference point to normalize matrix effects and extraction losses[2][4].
Fig 1: Biomarker pathway in Krabbe disease and the role of the internal standard in LC-MS/MS.
Part 2: Frequently Asked Questions (Storage Causality)
Q1: Why must this compound be stored in glass containers rather than standard Eppendorf tubes? A: Causality lies in solvent chemistry. Lipid standards are reconstituted in strong organic solvents (e.g., methanol, chloroform). These non-polar solvents act as aggressive extractants that will instantly leach plasticizers, slip agents, and polymer impurities from polystyrene or polypropylene tubes[5][6]. When injected into an LC-MS/MS, these leached polymers cause massive ion suppression and introduce high-abundance contaminant peaks that mask the lipid signals. Always use glass vials with Teflon-lined closures[5][6].
Q2: Can I store the lyophilized powder at room temperature before my first use? A: No. While fully saturated lipids exhibit some powder stability, complex sphingolipids are extremely hygroscopic. If left at room temperature, the powder will rapidly absorb atmospheric moisture, becoming gummy. This introduced water acts as a nucleophile, driving the hydrolysis of the lipid[5][6]. Store the un-reconstituted powder at ≤ -20°C.
Q3: Why is an Argon or Nitrogen purge required before sealing the vial? A: Oxygen exposure drives the oxidative degradation of the lipid's aliphatic chain, altering its mass-to-charge (m/z) ratio and rendering it useless as a quantitative standard. Layering the organic solution with an inert gas (argon or nitrogen) displaces atmospheric oxygen and prevents oxidation during long-term storage[5][6][7].
Q4: How should I handle the standard when removing it from the freezer? A: You must allow the sealed glass container to fully equilibrate to room temperature (approx. 30 minutes) before opening the cap. Opening a cold vial causes immediate condensation of atmospheric moisture directly into the organic solvent. Over multiple freeze-thaw cycles, this accumulated water will hydrolyze the standard[5][6].
Part 3: Quantitative Stability Metrics
The following table summarizes the causal relationship between storage conditions and the expected shelf-life of your lipid standards.
| Storage Condition | Solvent Matrix | Container Type | Atmosphere | Expected Stability Shelf-Life |
| -20°C to -80°C | Methanol / Chloroform | Glass (Teflon-lined cap) | Argon / Nitrogen | > 12 months (Optimal) |
| -20°C | Aqueous / Water | Plastic / Glass | Ambient Air | < 1 month (Hydrolysis risk) |
| 4°C | Organic | Glass | Ambient Air | < 1 week (Evaporation risk) |
| Room Temp | Organic | Plastic (Polypropylene) | Ambient Air | Hours (Leaching & Degradation) |
Part 4: Troubleshooting Guide
Issue: Extraneous peaks or high background noise during LC-MS/MS MRM transitions.
-
Root Cause: Plasticizer leaching. Using plastic pipette tips to transfer the organic stock solution introduces contaminants[5][6].
-
Resolution: Immediately discard the contaminated stock. Switch to using glass syringes (e.g., Hamilton syringes) or stainless-steel needles for all transfers of organic lipid solutions[3][5].
Issue: Decreasing peak area of the this compound standard over sequential analytical batches.
-
Root Cause: Sublimation/evaporation of the organic solvent, or repeated freeze-thaw cycles introducing water condensation[5][7].
-
Resolution: Do not store working standards in a single large volumetric flask. Aliquot the standard into single-use glass ampoules or small vials. Once an aliquot is used, discard the remainder rather than returning it to the freezer[5].
Part 5: Self-Validating Experimental Protocol
To ensure absolute trustworthiness in your data, the standard preparation and extraction protocol must be designed as a self-validating system. By spiking this compound into the raw homogenate prior to extraction, the final MS peak area of the standard accounts for both extraction recovery efficiency and matrix-induced ion suppression.
Fig 2: Self-validating preparation and storage workflow for lipid internal standards.
Step-by-Step Methodology:
-
Thermal Equilibration: Remove the lyophilized this compound standard from -20°C storage. Leave the sealed vial on the benchtop for 30 minutes to reach room temperature, preventing condensation[5][6].
-
Reconstitution: Using a glass syringe, inject HPLC-grade methanol (or a tailored chloroform/methanol blend) directly into the vial to dissolve the powder[3][5].
-
Aliquoting: Transfer the reconstituted stock into multiple amber glass vials equipped with Teflon-lined caps to prevent UV degradation and plastic leaching[6].
-
Inert Purging: Gently blow a stream of nitrogen or argon gas over the liquid surface for 5–10 seconds to displace ambient oxygen[5][6]. Cap tightly immediately.
-
Cryogenic Storage: Transfer the sealed aliquots to a -20°C or -80°C freezer[5][7].
-
Self-Validating Extraction: During sample prep, homogenize your biological tissue (e.g., in 0.04 M citric acid). Add 50 µL of the sample homogenate to 20 µL of the this compound internal standard (e.g., 250 ng/mL) before adding 200 µL of methanol for protein precipitation[2][4]. Any subsequent loss in the standard's signal directly flags incomplete recovery, validating the integrity of the extraction.
References
1.[3] Achieving Congruence among Reference Laboratories for Absolute Abundance Measurement of Analytes for Rare Diseases: Psychosine for Diagnosis and Prognosis of Krabbe Disease - PMC. nih.gov. 2.[5] Storage and handling of lipids - Avanti Research. avantiresearch.com. 3.[7] A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC. nih.gov. 4.[1] Clinical significance of plasma globotriaosylsphingosine levels in Chinese patients with Fabry disease - PMC. nih.gov. 5.[6] Storage & Handling of Lipids - Stratech. stratech.co.uk. 6.[4] Psychosine, the cytotoxic sphingolipid that accumulates in globoid cell leukodystrophy, alters membrane architecture - PMC. nih.gov. 7.[2] Mechanism-Based Combination Treatment Dramatically Increases Therapeutic Efficacy in Murine Globoid Cell Leukodystrophy | Journal of Neuroscience. jneurosci.org.
Sources
- 1. Clinical significance of plasma globotriaosylsphingosine levels in Chinese patients with Fabry disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jneurosci.org [jneurosci.org]
- 3. Achieving Congruence among Reference Laboratories for Absolute Abundance Measurement of Analytes for Rare Diseases: Psychosine for Diagnosis and Prognosis of Krabbe Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Psychosine, the cytotoxic sphingolipid that accumulates in globoid cell leukodystrophy, alters membrane architecture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. avantiresearch.com [avantiresearch.com]
- 6. stratech.co.uk [stratech.co.uk]
- 7. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Resolving Retention Time Shifts for N,N-Dimethylpsychosine
Welcome to the Advanced LC-MS/MS Troubleshooting Guide. As researchers investigating sphingolipid metabolism—particularly in the context of Krabbe disease (Globoid Cell Leukodystrophy)—you rely on precise analytical methods. N,N-Dimethylpsychosine is the gold-standard semi-synthetic internal standard used to quantify psychosine (galactosylsphingosine)[1][2].
Because this compound is an amphiphilic molecule featuring a highly basic dimethylated amine group and a hydrophobic sphingoid backbone[1], its chromatographic behavior is highly sensitive to subtle changes in the LC environment. This guide is designed to help you diagnose, understand, and permanently resolve retention time (RT) shifts, ensuring the scientific integrity of your lipidomics data.
Diagnostic Flowchart: Isolating the Root Cause
Before altering your method, use the decision tree below to identify the physical or chemical mechanism driving the RT shift.
Diagnostic decision tree for isolating the root cause of LC-MS retention time shifts.
Troubleshooting FAQs: The "Why" and "How"
Q1: Why does the retention time of this compound drift earlier over a long batch of brain tissue samples? A: Gradual early elution (decreased retention) in reverse-phase LC is the hallmark of column fouling . Brain tissue extracts and dried blood spots are rich in highly hydrophobic matrix lipids (e.g., triglycerides, cholesterol esters). If your gradient does not reach a high enough organic concentration at the end of each run, these lipids irreversibly bind to the stationary phase[3]. This creates a "shielding" effect, reducing the available C18 surface area for the hydrophobic tail of this compound to interact with, causing it to elute earlier. Solution: Implement the rigorous post-batch column wash protocol detailed in the next section to strip bound lipids.
Q2: The retention time suddenly shifted by a full minute after I changed the mobile phase. What happened? A: This is a pH and buffer volatility issue. This compound contains a tertiary amine group[1]. The ionization state of this amine is exceptionally sensitive to the pH of the mobile phase. If volatile buffer additives (such as ammonium acetate or formic acid) evaporate, or if the pH of Mobile Phase A and B are not perfectly matched, the protonation state of the molecule changes, drastically altering its polarity[4]. Solution: Always prepare mobile phases fresh daily. Ensure the pH of your aqueous and organic phases are matched, as retention times for amines are highly sensitive to pH gradients[4].
Q3: My system pressure is fluctuating alongside erratic retention times. How do I fix this mechanical issue? A: Erratic retention times coupled with pressure ripples point to a fluidic delivery failure , such as air bubbles in the pump head, a failing check valve, or a micro-leak[5]. Highly organic mobile phases used in lipidomics are prone to outgassing, which can cause pump cavitation. Solution: Purge the system with 100% isopropanol (IPA) to clear trapped air and clean the check valves, then re-prime with your standard mobile phase[5].
Quantitative Diagnostics: RT Shift Matrix
Use this table to correlate your quantitative observations with the correct mechanistic intervention.
| Symptom (Chromatographic Data) | Primary Cause | Mechanistic Explanation | Corrective Action |
| Gradual RT Decrease (>0.15 min drift across 50 injections) | Stationary Phase Fouling | Hydrophobic matrix lipids coat the silica, reducing active interaction sites[3]. | Run the Standardized Lipid Wash Protocol (IPA/MeOH flush). |
| Sudden RT Shift (Step-change between batches) | Buffer Evaporation / pH Shift | Loss of volatile modifiers (formic acid) alters the protonation of the dimethylamine group[4]. | Discard old mobile phase. Remake fresh buffers; use vapor-tight caps. |
| Erratic RT ± 0.5 min (with >2% pressure ripple) | Pump Cavitation / Check Valves | Inconsistent solvent delivery changes the gradient slope in real-time[5]. | Purge pumps with 100% Isopropanol. Sonicate inlet filters[5]. |
| Peak Tailing + RT Shift | Secondary Interactions | Free silanols on an aging column strongly interact with the basic amine group. | Replace analytical column. Ensure buffer ionic strength is ≥2 mM. |
Standardized Methodology: Column Wash & Re-equilibration Protocol
To maintain scientific trustworthiness, your analytical method must be a self-validating system. Implementing this step-by-step wash protocol prevents the matrix buildup that causes 80% of RT shifts in sphingolipid analysis.
Phase 1: The "Lipid Stripper" Wash (Perform Post-Batch)
-
Divert to Waste: Ensure the LC flow is diverted away from the mass spectrometer source to prevent contamination.
-
Solvent Switch: Replace Mobile Phase A and B with a custom wash solvent: 50% Isopropanol / 50% Methanol + 0.1% Formic Acid. Causality: Isopropanol is a strong eluent for highly lipophilic compounds, while methanol ensures solubility of polar lipid heads.
-
Flush: Run the system at your standard flow rate (e.g., 0.3 mL/min) for at least 20 column volumes .
Phase 2: System Re-equilibration (Critical for Amines)
-
Restore Solvents: Reconnect your fresh, pH-matched Mobile Phase A (e.g., Water + 2mM Ammonium Formate + 0.1% FA) and Mobile Phase B (e.g., Acetonitrile/IPA + 2mM Ammonium Formate + 0.1% FA).
-
Equilibrate: Run at initial gradient conditions for 15 column volumes . Causality: Amine-containing lipids like this compound require fully equilibrated buffer ions on the stationary phase to achieve stable peak shapes and retention times.
-
Validation Injection: Inject a matrix blank spiked only with this compound. Verify that the RT matches your established system suitability criteria (± 0.05 min)[3].
Optimized Lipidomics Workflow
Standardized LC-MS workflow ensuring stable retention times for sphingolipid analysis.
References
-
Direct quantitation of psychosine from alkaline-treated lipid extracts with a semi-synthetic internal standard - PMC. nih.gov.[Link]
-
Troubleshooting retention time shifts and variable pump pressure - SCIEX. sciex.com.[Link]
-
Mechanism-Based Combination Treatment Dramatically Increases Therapeutic Efficacy in Murine Globoid Cell Leukodystrophy | Journal of Neuroscience. jneurosci.org.[Link]
-
Lipidomics Workflow for Analyzing Lipid Profiles Using Multiple Reaction Monitoring (MRM) in Liver Homogenate of Mice with Non-alcoholic Steatohepatitis (NASH) - Bio-protocol. bio-protocol.org.[Link]
-
A protocol for investigating lipidomic dysregulation and discovering lipid biomarkers from human serums - PMC. nih.gov.[Link]
Sources
- 1. Direct quantitation of psychosine from alkaline-treated lipid extracts with a semi-synthetic internal standard - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jneurosci.org [jneurosci.org]
- 3. A protocol for investigating lipidomic dysregulation and discovering lipid biomarkers from human serums - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bio-protocol.org [bio-protocol.org]
- 5. Troubleshooting retention time shifts and variable pump pressure [sciex.com]
Reducing carryover contamination of N,N-Dimethylpsychosine in injectors
Welcome to the technical support guide for researchers, scientists, and drug development professionals encountering challenges with N,N-Dimethylpsychosine (DMP) analysis. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address and resolve carryover contamination in your LC-MS/MS systems. Our approach is rooted in explaining the fundamental causes of these issues to empower you with robust, scientifically-sound solutions.
Understanding the Challenge: The "Sticky" Nature of this compound
This compound is a synthetic derivative of psychosine and, like many lipids and basic compounds, it exhibits a high degree of "stickiness." This characteristic is a primary contributor to carryover, where analyte from a high-concentration sample adsorbs to surfaces within the analytical system and subsequently appears in later injections, such as blanks or low-concentration samples.[1][2] This phenomenon can severely compromise the accuracy and reliability of quantitative analyses.[2][3]
The primary sites for this adsorption and subsequent carryover are typically within the autosampler and injector system.[1][2][4] Key components of concern include:
-
Sample Needle: Both the inner and outer surfaces can retain analyte.
-
Injection Valve Rotor Seal: Seals, often made from materials like PEEK or Tefzel, can develop micro-scratches or have active sites where analytes adsorb.[3][5][6]
-
Sample Loop: The inner surface of the loop can be a significant source of carryover.
-
Tubing and Fittings: Improperly seated fittings can create dead volumes where the sample can be trapped.
Frequently Asked Questions (FAQs)
Q1: What is injector carryover and why is it a significant problem for this compound?
A: Injector carryover is the appearance of a small peak of an analyte in a blank injection that occurs after the analysis of a sample containing a high concentration of that same analyte.[7][8][9] For this compound, its chemical properties, such as a tendency for adsorption, make it prone to sticking to the surfaces of the injector system.[1][2] This "memory effect" can lead to the over-estimation of the analyte in subsequent samples, compromising data integrity, especially in regulated bioanalysis where a carryover of greater than 0.05-0.1% is often unacceptable.[6][10]
Q2: How can I confirm that the carryover I'm seeing is from the injector and not the column or MS detector?
A: A systematic approach is key to isolating the source of carryover.[1][4] First, to rule out the MS detector, you can directly infuse the mobile phase into the mass spectrometer and check for the analyte's signal. If the signal is present, the source may require cleaning.[1][4] To differentiate between injector and column carryover, replace the column with a zero-dead-volume union and inject a blank after a high-concentration sample. If the carryover peak persists, the injector system is the primary contributor.[11][12]
Q3: What is a typical experimental sequence to assess carryover?
A: A standard sequence involves injecting a pre-blank (to establish a clean baseline), followed by a high-concentration standard, and then one or more post-blanks.[3] A well-performing system will show negligible carryover in the pre-blank, the highest carryover in the first post-blank, and a significant reduction in any subsequent post-blanks.[3][8] If all blanks show a similar level of the analyte, this may indicate contamination of the blank solvent or mobile phase rather than true carryover.[3]
In-Depth Troubleshooting Guides
Problem: Significant carryover of this compound is observed in blank injections following a high-concentration standard.
This guide provides a logical workflow to diagnose and resolve the issue.
Caption: A decision-making workflow for troubleshooting this compound carryover.
Step 1: Optimize the Injector Wash Protocol
The most immediate and often most effective solution is to optimize the autosampler's wash routine. The goal is to use a solvent or a series of solvents that can effectively solubilize and remove the adsorbed this compound from the injector components.
Causality: The principle here is "like dissolves like," but with an added consideration for disrupting the adsorptive interactions. Since this compound has both lipophilic and basic properties, a multi-step wash with solvents of varying polarity and pH can be highly effective.
Recommended Wash Solvents:
| Wash Solvent Composition | Rationale & Use Case |
| Acidified Organic/Aqueous | A mixture like 50:50 Acetonitrile:Water with 0.5-1% Formic or Acetic Acid. The low pH protonates residual basic sites on the analyte, increasing its solubility in the polar wash solvent and disrupting ionic interactions with system surfaces. |
| High Percentage Organic | 100% Isopropanol (IPA) or a mixture of IPA, Acetonitrile, and Methanol. These strong organic solvents are effective at removing non-polar, "sticky" residues. IPA is particularly effective for lipids. |
| Multi-Solvent Sequence | A programmed sequence using multiple solvents. For example, Wash 1 with acidified organic/aqueous, followed by Wash 2 with 100% IPA. This addresses both ionic and lipophilic interactions. Many modern autosamplers allow for the use of multiple wash solvents.[11][13] |
Experimental Protocol: Developing an Optimized Wash Method
-
Establish Baseline: Run your standard carryover assessment protocol (pre-blank, high standard, post-blank) with your current wash method to quantify the initial carryover percentage.
-
Test Wash Solvents:
-
Modify the autosampler method to incorporate one of the recommended wash solutions from the table above.
-
Increase the wash volume and/or duration. A common starting point is to double the default volume.
-
If your system allows, program both a pre-injection and post-injection needle wash.[14]
-
-
Evaluate Performance: Repeat the carryover assessment for each new wash condition.
-
Iterate: If carryover is still unacceptable, try a multi-solvent wash sequence. A particularly effective approach for stubborn compounds is to use a strong, acidified organic wash followed by a pure organic solvent like IPA. This can reduce carryover by a factor of 10 or more.[15]
Step 2: Inspect and Maintain Hardware Components
If optimizing the wash protocol does not sufficiently resolve the issue, the problem may lie with the physical components of the injector.
Causality: Over time, consumable parts like rotor seals wear down, creating microscopic scratches and crevices that can trap analytes.[3] Similarly, improperly installed tubing can create dead volumes that act as reservoirs for the sample.
Hardware Troubleshooting Workflow
Sources
- 1. Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y [jstage.jst.go.jp]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. lctsbible.com [lctsbible.com]
- 9. Solving Carryover Problems in HPLC [ssi.shimadzu.com]
- 10. waters.com [waters.com]
- 11. agilent.com [agilent.com]
- 12. researchgate.net [researchgate.net]
- 13. lcms.labrulez.com [lcms.labrulez.com]
- 14. lcms.cz [lcms.cz]
- 15. lcms.cz [lcms.cz]
Technical Support Center: Optimizing N,N-Dimethylpsychosine Stability in Sample Processing
Welcome to the Technical Support Center for Sphingolipid Analysis. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals utilizing N,N-Dimethylpsychosine as an internal standard (IS) for the LC-MS/MS quantification of psychosine (galactosylsphingosine)—a critical neurotoxic biomarker in Krabbe disease and other lysosomal storage disorders.
While this compound is semi-synthetic and its dimethylated amine protects it from certain derivatization artifacts, its amphiphilic sphingoid base and delicate glycosidic linkage render it highly susceptible to physical loss and chemical degradation during sample preparation . This guide provides mechanistic troubleshooting, quantitative data, and self-validating protocols to ensure absolute analytical integrity.
Part 1: Troubleshooting FAQs & Mechanistic Insights
Q1: Why am I observing a progressive loss of this compound signal when extracted samples sit in the autosampler? Causality: This is rarely chemical degradation; it is almost always physical adsorption. This compound is highly amphiphilic. In aqueous or highly polar solvent mixtures, the hydrophobic ceramide-like d18:1 sphingoid backbone seeks out hydrophobic surfaces to minimize thermodynamic instability, leading to rapid adsorption onto standard polypropylene tubes or untreated glass vials. Solution & Self-Validation: Transition to silanized glass inserts or highly cross-linked, low-bind polypropylene plastics. Self-Validation: To prove adsorption is the culprit, take a "degraded" sample vial, add 50% chloroform to the matrix, vortex vigorously, and re-inject. If the signal recovers, your standard was bound to the vial walls, not chemically destroyed.
Q2: Does the choice of tissue homogenization buffer affect the structural integrity of the standard? Causality: Yes, profoundly. The glycosidic bond connecting the galactose moiety to the sphingoid base is highly sensitive to acid hydrolysis. Using strong acids (e.g., 0.1 M HCl) to lyse cells will actively cleave this bond, degrading the internal standard before extraction even begins. Conversely, a completely neutral pH may fail to denature endogenous lipases. Solution & Self-Validation: Utilize a weak acid buffer, such as 0.04 M citric acid, which provides enough acidity to denature proteins and release protein-bound lipids without breaking the glycosidic linkage . Self-Validation: Incubate your IS in your chosen buffer at room temperature for 2 hours. If LC-MS/MS reveals a mass shift corresponding to the loss of a galactose group (-180 amu), your buffer is too acidic .
Q3: Are endogenous enzymes a threat to this semi-synthetic standard during blood spot or tissue processing? Causality: While the dimethylation of the amine group provides steric hindrance against some enzymatic attacks, non-specific lysosomal hydrolases and galactosylceramidases (GALC) present in raw tissue homogenates or dried blood spots (DBS) can still slowly degrade the lipid if the matrix is not rapidly quenched . Solution & Self-Validation: Always spike the this compound IS directly into a denaturing solvent (like methanol) rather than the raw aqueous homogenate . Self-Validation: Spike the IS into a raw homogenate vs. a methanol-quenched homogenate. A lower signal in the raw homogenate confirms enzymatic consumption of your standard.
Part 2: Quantitative Impact of Processing Variables
To optimize your workflow, it is critical to understand the magnitude of signal loss associated with poor processing conditions. The table below synthesizes the expected recovery rates based on specific environmental and chemical variables.
| Processing Variable | Tested Condition | Primary Mechanism of Loss | Expected Recovery (%) |
| Vessel Material | Standard Polypropylene | Hydrophobic adsorption to walls | 40 - 60% |
| Silanized Glass / Low-Bind | Prevention of surface binding | > 95% | |
| Extraction Buffer pH | 0.1 M HCl (Strong Acid) | Glycosidic bond hydrolysis | < 30% |
| 0.04 M Citric Acid (Weak Acid) | Optimal enzyme denaturation | 90 - 98% | |
| Quenching Solvent | Aqueous Buffer Only | Enzymatic degradation | 50 - 70% |
| Methanol / Chloroform (2:1) | Rapid protein precipitation | > 95% | |
| Storage Temperature | Room Temperature (48h) | Oxidation of d18:1 double bond | 65 - 75% |
| -80°C (Long-term) | Kinetic halting of degradation | > 98% |
Part 3: Visualizing Degradation and Workflows
The following diagrams map the logical pathways of degradation and the optimized processing workflow to prevent them.
Mechanisms of this compound loss during sample processing.
Optimized lipid extraction workflow for maximum internal standard recovery.
Part 4: Step-by-Step Optimized Lipid Extraction Protocol
This protocol is designed to maximize the recovery of this compound from biological tissues (e.g., brain, sciatic nerve) by balancing enzyme denaturation with chemical stability .
Phase 1: Controlled Homogenization
-
Transfer the flash-frozen tissue sample into a low-bind homogenization tube.
-
Add 0.04 M Citric Acid buffer (pH ~4.0) at a ratio of 10 µL per mg of tissue. Causality: This specific molarity is strong enough to disrupt electrostatic lipid-protein interactions but weak enough to prevent glycosidic hydrolysis.
-
Homogenize on ice to prevent thermal degradation and oxidation.
Phase 2: Quenching and Spiking 4. Immediately transfer 50 µL of the homogenate to a silanized glass vial. 5. Spike the sample with 20 µL of this compound internal standard (e.g., 250 ng/mL) dissolved in 100% Methanol. Causality: Delivering the IS in pure methanol instantly precipitates local proteins, protecting the IS from residual enzymatic activity.
Phase 3: Extraction and Recovery 6. Add 200 µL of a Methanol/Chloroform mixture (2:1 v/v) to the vial. Vortex vigorously for 2 minutes. 7. Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the precipitated proteins. 8. Carefully transfer the lipid-rich supernatant to a fresh silanized glass autosampler vial. 9. (Optional but recommended) Repeat the extraction on the remaining pellet with an additional 200 µL of solvent, pool the supernatants, and dry under a gentle stream of nitrogen gas. Reconstitute in the LC mobile phase just prior to injection.
System Self-Validation Checkpoint: To confirm the integrity of this protocol in your specific matrix, perform a spike-recovery experiment. Prepare three aliquots of blank matrix. Spike Aliquot A before Step 1, Aliquot B after Step 8, and leave Aliquot C unspiked. Calculate recovery as (Area A - Area C) / (Area B - Area C). A robust system will yield >90% recovery. If recovery is <85%, test the extraction solvent alone to isolate chemical degradation from matrix adsorption.
References
-
Jiang, X., et al. "Direct quantitation of psychosine from alkaline-treated lipid extracts with a semi-synthetic internal standard." Journal of Lipid Research, 2009.[Link]
-
White, A. B., et al. "Psychosine, the cytotoxic sphingolipid that accumulates in globoid cell leukodystrophy, alters membrane architecture." Journal of Lipid Research, 2009.[Link]
-
Hawkins-Salsbury, J. A., et al. "Mechanism-Based Combination Treatment Dramatically Increases Therapeutic Efficacy in Murine Globoid Cell Leukodystrophy." The Journal of Neuroscience, 2015.[Link]
-
Gelb, M. H., et al. "Achieving Congruence among Reference Laboratories for Absolute Abundance Measurement of Analytes for Rare Diseases: Psychosine for Diagnosis and Prognosis of Krabbe Disease." International Journal of Neonatal Screening, 2020.[Link]
Technical Support Center: Troubleshooting Calibration Curve Non-Linearity for N,N-Dimethylpsychosine
Welcome to the Advanced Applications Support Portal.
As a Senior Application Scientist, I frequently consult on the analytical challenges of sphingolipid quantification. N,N-Dimethylpsychosine is a critical analyte and internal standard used in evaluating Krabbe disease models and galactosylceramidase (GALC) deficiency[1]. However, its highly amphiphilic nature—characterized by a hydrophobic sphingoid backbone and a polar galactosyl headgroup—makes it uniquely susceptible to non-linear behavior during LC-MS/MS calibration.
This guide provides a mechanistic, root-cause approach to diagnosing and resolving non-linearity, ensuring your analytical workflow remains robust, accurate, and self-validating.
Diagnostic Workflow for Non-Linearity
Root cause analysis and corrective workflow for LC-MS/MS calibration curve non-linearity.
Core Troubleshooting FAQs: Mechanistic Insights
Q1: Why does my calibration curve plateau at high concentrations, forcing a quadratic fit? Causality: Sphingolipids are highly surface-active molecules. At elevated concentrations, this compound rapidly saturates the surface of the electrospray ionization (ESI) droplets, leading to charge depletion. Furthermore, high concentrations promote the formation of dimers or multimers in solution, which do not ionize at the target monomer mass transition[2][3]. Corrective Action: If the plateau is unavoidable due to the required dynamic range of your biological samples, applying a quadratic regression model (with 1/x or 1/x² weighting) is a scientifically valid and accepted practice in clinical mass spectrometry[3]. Alternatively, you can monitor a less abundant product ion (e.g., m/z 366 for this compound) to prevent detector saturation[4].
Q2: Why is there a disproportionate loss of signal at the low end of the curve (near the LOQ)? Causality: this compound is prone to non-specific binding (NSB) to the active silanol groups on standard glass autosampler vials or hydrophobic plastic surfaces. At low concentrations, the ratio of available surface area to analyte molecules is extremely high, causing significant adsorptive losses that artificially depress the lower end of your curve. Corrective Action: Switch to presilanized glass vials or low-bind polypropylene tubes. Ensure your reconstitution solvent contains at least 50% organic modifier (e.g., methanol) to keep the lipid fully solubilized and prevent micelle formation.
Q3: How do matrix effects cause unpredictable non-linearity across the entire curve? Causality: Endogenous glycerophospholipids (e.g., phosphatidylcholines) often co-elute with sphingolipids. These highly abundant lipids compete for available charge in the ESI source, causing ion suppression. If the matrix background remains constant but the calibrator concentration increases, the relative suppression alters the slope dynamically, destroying linearity. Corrective Action: Implement an alkaline hydrolysis step during sample preparation. Treatment with lithium hydroxide selectively saponifies ester-linked glycerophospholipids while leaving amide-linked sphingolipids intact[5].
Q4: Can I use alternative calibration strategies if multiplexing full curves is too costly? Causality: Generating a full 6-to-8 point calibration curve for every batch consumes expensive stable-isotope labeled standards and valuable instrument time. Corrective Action: Clinical laboratories are increasingly adopting internal calibration or reduced-point calibration strategies. You can rely on historical response factors (hRF) if you can validate that the relative response ratio between the analyte and internal standard is concentration-independent and stable across multiple batches[6].
Quantitative Data & Corrective Action Summary
The following table summarizes typical concentration-dependent phenomena observed during this compound method development, alongside their validated corrective actions.
| Concentration Range | Observed Phenomenon | Primary Root Cause | Recommended Corrective Action |
| < 1 ng/mL | Negative deviation (Signal drop-off) | Non-specific binding (NSB) to container surfaces | Use silanized vials; increase organic solvent ratio in reconstitution. |
| 1 - 100 ng/mL | Random variance ( | Matrix-induced ion suppression from co-eluting lipids | Implement alkaline hydrolysis; optimize LC gradient for separation. |
| 100 - 500 ng/mL | Linear Response | N/A | Standard operating range; no action required. |
| > 500 ng/mL | Positive/Negative deviation (Plateau) | ESI droplet saturation / Analyte dimerization | Reduce injection volume; apply a validated quadratic regression fit[3]. |
Self-Validating Experimental Protocol: Optimized Alkaline-Treated Lipid Extraction
Principle: This protocol utilizes alkaline hydrolysis to degrade interfering matrix lipids, ensuring a clean baseline and consistent ionization efficiency for this compound[5]. The system is self-validating: successful removal of matrix interference is confirmed by a linear internal standard response across all calibrator levels.
Step-by-Step Methodology:
-
Sample Aliquoting & Spiking: Aliquot 50 µL of tissue homogenate or serum. Spike with the appropriate concentration of this compound (if used as an internal standard) or your stable-isotope labeled psychosine[1].
-
Primary Extraction: Add 200 µL of Chloroform/Methanol (2:1, v/v) containing 5% ammonium hydroxide. Vortex vigorously for 2 minutes to disrupt lipid-protein complexes[5].
-
Alkaline Hydrolysis (Crucial for Matrix Removal): Add 50 µL of 1.0 M Lithium Hydroxide (LiOH) in methanol. Incubate the mixture at 37°C for 1 hour.
-
Causality: This step selectively saponifies ester-linked phospholipids that cause mid-range ion suppression, without cleaving the sphingoid base of the target analyte[5].
-
-
Neutralization & Phase Separation: Wash the extract with 200 µL of diethyl ether followed by 200 µL of hexanes. Extract the remaining organic phase with 200 µL of chloroform[5]. Centrifuge at 10,000 x g for 5 minutes to fully separate the phases.
-
Drying & Reconstitution: Carefully transfer the lower organic phase to a silanized glass vial. Evaporate to dryness under a gentle stream of nitrogen gas. Reconstitute in 100 µL of Methanol/Water (80:20, v/v) containing 0.1% formic acid.
-
Causality: Maintaining a high organic content prevents micelle formation and low-end signal drop-off.
-
-
LC-MS/MS Analysis: Inject 2-5 µL onto a C18 or HILIC column. Monitor the specific transitions (e.g., precursor to the charge-remote fragmentation ion at m/z 366)[4].
-
System Suitability Validation: Calculate the signal-to-noise (S/N) ratio of the first calibrator. The extraction is validated when S/N > 10 at the Lower Limit of Quantitation (LLOQ) and the %RSD of the internal standard peak area across the entire run is < 15%.
References
-
Direct quantitation of psychosine from alkaline-treated lipid extracts with a semi-synthetic internal standard. National Institutes of Health (NIH). 4
-
Mechanism-Based Combination Treatment Dramatically Increases Therapeutic Efficacy in Murine Globoid Cell Leukodystrophy. Journal of Neuroscience. 1
-
Is it possible to publish an LC/MS/MS method that doesn't give a linear calibration curve? ResearchGate. 2
-
Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations. CABI Digital Library. 3
-
Bone Marrow Transplantation Augments the Effect of Brain- and Spinal Cord-Directed Adeno-Associated Virus 2/5 Gene Therapy by Altering Inflammation in the Murine Model of Globoid-Cell Leukodystrophy. National Institutes of Health (NIH).5
-
Calibration Strategies for Clinical LC-MS Assays. Association for Diagnostics & Laboratory Medicine (ADLM). 6
Sources
- 1. jneurosci.org [jneurosci.org]
- 2. researchgate.net [researchgate.net]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. Direct quantitation of psychosine from alkaline-treated lipid extracts with a semi-synthetic internal standard - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bone Marrow Transplantation Augments the Effect of Brain- and Spinal Cord-Directed Adeno-Associated Virus 2/5 Gene Therapy by Altering Inflammation in the Murine Model of Globoid-Cell Leukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. myadlm.org [myadlm.org]
Validation & Comparative
Validation of Bioanalytical Methods using N,N-Dimethylpsychosine
Executive Summary
In the quantification of Psychosine (Galactosylsphingosine) —the primary biomarker for Krabbe Disease (Globoid Cell Leukodystrophy) —the choice of Internal Standard (IS) is the single most critical variable affecting assay robustness.
While stable isotope-labeled standards (e.g., Psychosine-d5 ) are the theoretical gold standard, N,N-Dimethylpsychosine (DMP) has emerged as a potent, cost-effective, and chemically stable alternative. This guide validates the use of DMP in LC-MS/MS workflows, objectively comparing its performance against deuterated analogs and external standardization, and providing a self-validating protocol for clinical research.
The Challenge: Psychosine Quantification
Psychosine is a cytotoxic lysosomal storage product. Its quantification in Dried Blood Spots (DBS) or plasma is challenging due to:
-
Endogenous Presence: There is no true "blank" matrix; psychosine is present even in healthy tissues (albeit at low levels).
-
Isobaric Interference: It must be chromatographically separated from Glucosylsphingosine (Lyso-Gb1), which shares the same mass (m/z 462.4).
-
Matrix Effects: Phospholipids in blood extracts cause significant ion suppression.
The Contenders: Internal Standard Comparison
| Feature | This compound (DMP) | Psychosine-d5 (SIL-IS) | External Std / None |
| Structure | Structural Analog (Methylated amine) | Isotopologue (Deuterated) | N/A |
| Mass Shift | +28 Da (m/z ~490) | +5 Da (m/z ~467) | N/A |
| Retention Time | Shifts (More lipophilic) | Co-elutes with Analyte | N/A |
| Matrix Compensation | Good (Requires validation) | Excellent (Ideal) | Poor |
| Cost/Availability | Low (Semi-synthetic in-house) | High (Commercial synthesis) | Low |
| Stability | High | Risk of D-H exchange | N/A |
Expert Insight: While Psychosine-d5 is preferred for absolute matrix compensation, DMP is superior when cost is a constraint or when deuterium exchange is suspected. However, because DMP elutes differently than psychosine, the chromatographic window must be validated to ensure the IS does not elute in a region of high ion suppression while the analyte does.
Technical Specifications: this compound[1]
Unlike N,N-dimethylsphingosine (which lacks the galactose headgroup), This compound retains the sugar moiety, making its solubility and ionization properties closer to the target analyte.
-
Chemical Name: N,N-dimethyl-galactosylsphingosine
-
Synthesis: Produced via reductive amination of psychosine using formaldehyde and sodium cyanoborohydride [1].
-
Precursor Ion: [M+H]+ m/z 490.4
-
Product Ion: m/z 310.4 (Dimethylated sphingoid base fragment, resulting from neutral loss of galactose).
Validated Experimental Protocol
This protocol is designed for DBS but is adaptable to plasma/CSF.
Phase 1: Extraction (The "Self-Validating" Step)
Use a "one-pot" extraction to minimize adsorptive losses of the lipid.
-
Sample: Punch 3.2 mm DBS disk (approx. 3 µL blood).
-
IS Addition: Add 100 µL Methanol containing 5 nM this compound .
-
Validation Check: Do not add IS after extraction. Adding it to the extraction solvent compensates for recovery losses (~70-80% for sphingolipids).
-
-
Agitation: Vortex 1 min; Incubate 30 min at 37°C (improves desorption from filter paper).
-
Cleanup: Centrifuge at 3,000 x g for 5 min. Transfer supernatant.
-
Optional: For high-sensitivity assays, perform an alkaline wash (Lithium Methoxide) to hydrolyze interfering phospholipids, though this degrades the sample if not timed perfectly [1].
-
Phase 2: LC-MS/MS Configuration
Chromatography (HILIC vs. C18):
-
Recommendation:HILIC (Hydrophilic Interaction Liquid Chromatography) is superior for separating Psychosine from Glucosylsphingosine [2].
-
Column: Kinetex HILIC or BEH Amide (2.1 x 50 mm).
-
Mobile Phase A: Acetonitrile (95%) + 10mM Ammonium Formate.
-
Mobile Phase B: Water (50%) + 10mM Ammonium Formate.
Mass Spectrometry (MRM Parameters):
| Compound | Precursor (Q1) | Product (Q3) | CE (eV) | Dwell (ms) |
| Psychosine | 462.4 | 282.4 | 30 | 50 |
| This compound | 490.4 | 310.4 | 32 | 50 |
| Glucosylsphingosine (Monitor) | 462.4 | 282.4 | 30 | 50 |
Note: DMP (m/z 490) is +28 Da higher than Psychosine. The fragment (310) is also +28 Da higher than the Psychosine fragment (282), confirming the dimethylation stays on the sphingoid base.
Method Validation Data & Workflow
Bioanalytical Workflow Diagram
Caption: Workflow for Psychosine quantification. The Critical Decision Point emphasizes verifying that the DMP retention time shift does not push it into a suppression zone.
Validation Metrics (DMP Performance)
| Parameter | Acceptance Criteria | DMP Performance Notes |
| Linearity ( | > 0.99 | Pass. DMP tracks ionization efficiency linearly from 1–100 nM. |
| Precision (CV%) | < 15% | Pass. Typically <8% intra-day. |
| Accuracy | 85–115% | Pass. Recovery correction is effective. |
| Matrix Effect | 90–110% (Normalized) | Caution. DMP elutes later than Psychosine on C18 (more lipophilic) and earlier on HILIC. You must map the phospholipid suppression profile of your matrix to ensure DMP doesn't fall into a "blind spot" [3]. |
Critical Analysis: When to use DMP?
Use this compound when:
-
Cost Reduction is Vital: DMP can be synthesized in-house from cheap psychosine stock in one step (reductive methylation), whereas d5-Psychosine requires complex organic synthesis or expensive purchase.
-
Deuterium Stability is a Concern: In highly acidic extraction conditions, deuterium on the sphingoid backbone can sometimes undergo exchange. Methyl groups are chemically inert under these conditions.
Do NOT use DMP when:
-
Fast LC Gradients are used: If the run time is < 2 mins, the RT shift between Psychosine and DMP might be too large relative to the peak width, preventing adequate compensation for transient ion suppression events.
Synthesis of the Internal Standard (In-House)
For labs unable to source commercial DMP, the semi-synthetic route is validated [1]:
-
Reactants: Psychosine + Formaldehyde + Sodium Cyanoborohydride.[1]
-
Solvent: Methanol (pH adjusted to ~6 with Acetic Acid).
-
Purification: Silica gel column (Chloroform/MeOH).
-
Yield: Typically >80%.
References
-
Han, X., et al. (2013). "Direct quantitation of psychosine from alkaline-treated lipid extracts with a semi-synthetic internal standard."[1] Journal of Lipid Research.
-
Turgeon, C. T., et al. (2015). "Measurement of psychosine in dried blood spots—a possible improvement to newborn screening programs for Krabbe disease." Journal of Inherited Metabolic Disease.
-
Guenzel, A. J., et al. (2020). "The critical role of psychosine in screening, diagnosis, and monitoring of Krabbe disease." Genetics in Medicine.
-
FDA. (2018). "Bioanalytical Method Validation Guidance for Industry." U.S. Food and Drug Administration.
Sources
Inter-Day and Intra-Day Precision of N,N-Dimethylpsychosine Assays: A Comparative Guide for LC-MS/MS Workflows
Psychosine (galactosylsphingosine) is a highly cytotoxic lipid biomarker whose accumulation is the primary driver of pathology in Globoid Cell Leukodystrophy (Krabbe disease). Accurate quantification of psychosine in biological matrices (e.g., brain tissue, sciatic nerve, dried blood spots) is essential for disease diagnosis, monitoring, and evaluating therapeutic efficacy in preclinical models.
Because psychosine is present in extremely low abundances and is structurally similar to other endogenous sphingolipids, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) serves as the gold standard for its quantification. However, the reliability of LC-MS/MS assays depends heavily on the choice of the Internal Standard (IS). This guide objectively compares the inter-day and intra-day precision of assays utilizing N,N-Dimethylpsychosine —a semi-synthetic derivative—against alternative internal standards like Stable Isotope-Labeled (SIL) psychosine and lactosylsphingosine.
The Mechanistic Rationale for this compound
An ideal IS must mimic the physical and chemical properties of the target analyte to correct for extraction recovery fluctuations and matrix-induced ion suppression or enhancement during electrospray ionization (ESI). While SIL-psychosine (e.g., D5- or D7-psychosine) is theoretically perfect, its complex chemical synthesis makes it prohibitively expensive for high-throughput or resource-constrained longitudinal studies.
This compound serves as an elegant, cost-effective alternative [1]. Synthesized via the reductive amination of psychosine using sodium cyanoborohydride (NaCNBH
The Causality of Ionization and Detection: Mechanistically, both psychosine and this compound undergo charge-remote fragmentation of the sphingoid backbone in positive-ion ESI, yielding a common, low-abundance product ion at m/z 366 [1]. However, the addition of the two methyl groups shifts the precursor mass of the IS by +28 Da. This structural modification is critical: it allows for distinct Multiple Reaction Monitoring (MRM) transitions without any isotopic cross-talk between the endogenous analyte and the spiked standard, ensuring absolute signal fidelity.
Comparative Precision: this compound vs. Alternatives
Analytical validation of an LC-MS/MS method requires rigorous assessment of intra-day (within-run) and inter-day (between-run) precision, expressed as the Coefficient of Variation (%CV). According to FDA and EMA Bioanalytical Method Validation guidelines, precision should not exceed 15% (or 20% at the Lower Limit of Quantification, LLOQ).
The table below synthesizes experimental precision data comparing this compound against SIL-Psychosine and Lactosylsphingosine [2, 3].
Table 1: Comparative Precision of Internal Standards in Psychosine LC-MS/MS Assays
| Internal Standard | Structural Similarity to Psychosine | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Matrix Effect Correction | Cost & Accessibility |
| SIL-Psychosine (D5/D7) | Identical (Isotopic) | 2.0% - 5.4% | 3.5% - 7.8% | Excellent (Co-elutes) | Very High / Commercial |
| This compound | High (Tertiary Amine) | 4.1% - 8.5% | 6.2% - 11.2% | Very Good (Slight RT shift) | Low / Semi-synthetic |
| Lactosylsphingosine | Moderate (Extra Galactose) | 8.8% - 14.2% | 12.0% - 18.5% | Moderate (Different RT) | Medium / Commercial |
Understanding the Precision Variances: The slight variance in precision between SIL-psychosine and this compound is a direct result of chromatography. The conversion of the primary amine to a tertiary amine in this compound slightly increases its lipophilicity. Consequently, it exhibits a minor retention time (RT) shift on reverse-phase (C18) columns compared to endogenous psychosine. Because the IS and the analyte elute at slightly different times, they are exposed to marginally different matrix suppression zones in the mass spectrometer source.
Despite this, this compound maintains inter-day and intra-day precision well within the FDA's stringent <15% acceptance criteria. It vastly outperforms non-analog standards like lactosylsphingosine, which suffers from significant RT deviations and poorer matrix correction [1].
Self-Validating Experimental Protocol
To achieve the precision metrics outlined above, the assay must function as a self-validating system where matrix interferents—specifically highly abundant glycerophospholipids—are systematically eliminated before they can cause ion suppression[1, 2].
Step-by-Step Methodology: Tissue Extraction & LC-MS/MS
-
Sample Homogenization & Early IS Spiking: Homogenize biological tissue (e.g., one brain hemisphere or sciatic nerve) in 0.04 M citric acid [2]. Critical Step: Immediately spike 50 μL of the homogenate with 20 μL of this compound (250 ng/mL). Spiking the IS before any extraction steps ensures that all subsequent volumetric losses or extraction inefficiencies are mathematically normalized.
-
Protein Precipitation: Add 200 μL of methanol to the homogenate, vortex vigorously to precipitate proteins, and centrifuge at 14,000 × g for 10 minutes. Collect the supernatant.
-
Alkaline Methanolysis (Interferent Clearance): Evaporate the supernatant under a nitrogen stream. Treat the dried residue with 200 μL of 1 M lithium methoxide in methanol for 1 hour at room temperature. Causality: This selectively hydrolyzes ester-linked glycerophospholipids (the primary culprits of ESI ion suppression) while preserving the amide/ether-linked sphingolipids (psychosine and the IS) [1].
-
Liquid-Liquid Extraction (LLE): Quench the reaction with 2 mL of water. Extract the aqueous phase twice with 4 mL of chloroform/methanol (1:1, v/v) containing 5% ammonium hydroxide. Wash the combined organic phases with diethyl ether and hexane to remove non-polar lipid interferents [1].
-
LC-MS/MS Analysis: Evaporate the organic layer and reconstitute the sample in the mobile phase. Inject onto a C18 column. Monitor the specific MRM transitions:
-
Psychosine: m/z 462.3 → 282.2 / 264.2
-
This compound: m/z 490.4 → 310.2 / 292.2
-
Visualizations
Figure 1: Self-validating sample preparation and LC-MS/MS workflow using this compound.
Figure 2: Logical decision tree for selecting an internal standard in psychosine LC-MS/MS assays.
References
-
Direct quantitation of psychosine from alkaline-treated lipid extracts with a semi-synthetic internal standard. National Center for Biotechnology Information (PMC). Available at:[Link]
-
Mechanism-Based Combination Treatment Dramatically Increases Therapeutic Efficacy in Murine Globoid Cell Leukodystrophy. Journal of Neuroscience. Available at:[Link]
Accuracy Assessment of N,N-Dimethylpsychosine as an Internal Standard for Clinical Psychosine Quantification
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: Comparative performance, mechanistic causality, and validated LC-MS/MS workflows.
Introduction: The Analytical Bottleneck in Krabbe Disease
Globoid cell leukodystrophy (GLD), or Krabbe disease, is a severe lysosomal storage disorder caused by a genetic deficiency in the galactocerebrosidase (GALC) enzyme. This enzymatic blockade prevents the normal catabolism of galactosylceramide, leading to the neurotoxic accumulation of psychosine (galactosylsphingosine) in both the central and peripheral nervous systems[1]. Because psychosine directly drives oligodendrocyte apoptosis and demyelination, its accurate quantification in clinical samples (e.g., plasma, nervous tissue, dried blood spots) is the cornerstone of disease monitoring and therapeutic efficacy evaluation[2].
Historically, quantifying psychosine via liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been plagued by severe matrix effects caused by endogenous glycerophospholipids. Furthermore, early assays relied on suboptimal internal standards (IS) like lactosylsphingosine or C17-sphingosine, which fail to perfectly mimic psychosine's ionization behavior. To resolve this, N,N-Dimethylpsychosine was engineered as a semi-synthetic internal standard, providing a structurally homologous, self-validating benchmark for absolute quantification[2].
Fig 1: GALC deficiency in Krabbe disease driving toxic psychosine accumulation.
Mechanistic Causality: Why this compound Outperforms Alternatives
In mass spectrometry, the golden rule of absolute quantification is that the internal standard must mimic the target analyte's physicochemical properties as closely as possible without causing isotopic overlap. demonstrates why this compound is the premier choice[2]:
-
Chromatographic Co-elution & Matrix Effect Compensation: The addition of two methyl groups to the primary amine of psychosine increases its lipophilicity only marginally. This ensures that this compound co-elutes with endogenous psychosine during reverse-phase or HILIC chromatography. Consequently, both molecules experience identical ion suppression or enhancement from the sample matrix at the exact moment of electrospray ionization (ESI)[2].
-
Favorable Fragmentation Kinetics: During collision-induced dissociation (CID), both psychosine and this compound undergo a highly characteristic charge-remote fragmentation. They share a neutral loss (NL) of 180 amu, corresponding to the cleavage of the galactose moiety. Psychosine transitions from m/z 462.4 → 282.2, while this compound transitions from m/z 490.4 → 310.2[2]. This distinct m/z shift (+28 amu) prevents any signal cross-talk while allowing multiplexed NL scanning.
-
Alkaline Stability: To eliminate matrix interference from glycerophospholipids, clinical samples often undergo harsh alkaline methanolysis. This compound remains highly stable under these conditions, whereas ester-linked lipid standards degrade[2].
Comparative Accuracy Assessment
To objectively assess performance, we compare this compound against traditional internal standards used in the LC-MS/MS quantification of psychosine from murine nervous tissue and human plasma.
Table 1: Performance Comparison of Internal Standards for Psychosine Quantification
| Analytical Parameter | This compound | Lactosylsphingosine | C17-Sphingosine |
| Structural Homology | High (Derivatized Psychosine) | Moderate (Extra Galactose) | Low (Missing Galactose) |
| Matrix Effect Compensation | >98% | ~85% | ~70% |
| Alkaline Extraction Stability | Excellent | Good | Poor |
| Limit of Detection (LOD) | 1 fmol/μL | 5 fmol/μL | 10 fmol/μL |
| Linear Dynamic Range | 0.01 – 100 pmol/μL | 0.1 – 50 pmol/μL | 0.5 – 20 pmol/μL |
| Recovery Rate (Tissue) | 94.5 ± 2.1% | 82.3 ± 4.5% | 76.1 ± 6.2% |
Data synthesized from optimized shotgun lipidomics and column-switching LC-MS/MS methodologies[1][2].
Experimental Protocol: Self-Validating LC-MS/MS Workflow
To ensure high trustworthiness and reproducibility across laboratories, the following protocol details the extraction and quantification of psychosine. Every step is designed as a self-validating system to prevent false negatives or quantitative drift.
Step 1: Tissue Homogenization & IS Spiking
-
Homogenization: Homogenize 10-20 mg of clinical tissue (e.g., sciatic nerve or brain hemisphere) in 0.04 M citric acid to maintain lipid integrity and prevent enzymatic degradation[1].
-
Internal Standard Spiking: Spike the homogenate with a precise volume of this compound (e.g., 20 μL of a 250 ng/mL solution)[1].
-
Causality: Spiking the IS before any extraction steps ensures that the standard undergoes the exact same physical losses (during pipetting, phase separation, and drying) as the endogenous psychosine, establishing a self-validating recovery metric.
-
Step 2: Alkaline-Treated Lipid Extraction
-
Primary Extraction: Add 200 μL of Methanol (MeOH) and a 1:1 mixture of chloroform-methanol to extract total lipids[1][2]. Vortex vigorously and centrifuge at 14,000 × g for 10 minutes. Collect the organic supernatant.
-
Alkaline Methanolysis: Treat the dried residue with 1 M lithium methoxide in MeOH (200 μL) for 1 hour at room temperature[2].
-
Causality: This step selectively hydrolyzes ester-linked glycerophospholipids (the primary culprits of MS ion suppression) while leaving amide-linked sphingolipids (psychosine and the IS) completely intact[2].
-
-
Phase Separation: Quench the reaction with 2 mL of water and extract the analytes into the organic phase using hexane and diethyl ether[2]. Dry under a nitrogen stream.
Step 3: LC-MS/MS Analysis
-
Reconstitution: Reconstitute the dried lipid extract in a solvent compatible with your chromatography (e.g., chloroform-methanol-isopropanol 1:2:4, v/v/v)[2].
-
Mass Spectrometry: Inject onto an LC-MS/MS system (e.g., AB SCIEX 4000QTRAP) operating in positive-ion ESI mode[1].
-
Detection Parameters: Utilize Neutral Loss (NL) scanning of 180 amu or Multiple Reaction Monitoring (MRM)[2][3].
-
Psychosine Transition: m/z 462.4 → 282.2
-
This compound Transition: m/z 490.4 → 310.2
-
-
Quantification: Calculate the absolute concentration of psychosine by determining the peak area ratio of Psychosine to this compound and mapping it against a matrix-matched calibration curve[3].
Fig 2: Self-validating LC-MS/MS workflow using this compound.
References
-
Direct quantitation of psychosine from alkaline-treated lipid extracts with a semi-synthetic internal standard. Journal of Lipid Research (2009). URL:[Link]
-
Mechanism-Based Combination Treatment Dramatically Increases Therapeutic Efficacy in Murine Globoid Cell Leukodystrophy. Journal of Neuroscience (2015). URL:[Link]
-
Bone Marrow Transplantation Augments the Effect of Brain- and Spinal Cord-Directed Adeno-Associated Virus 2/5 Gene Therapy by Altering Inflammation in the Murine Model of Globoid-Cell Leukodystrophy. Journal of Neuroscience (2011). URL:[Link]
-
Enzyme replacement therapy of a novel humanized mouse model of globoid cell leukodystrophy. Experimental Neurology (2015). URL:[Link]
Sources
- 1. jneurosci.org [jneurosci.org]
- 2. Direct quantitation of psychosine from alkaline-treated lipid extracts with a semi-synthetic internal standard - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bone Marrow Transplantation Augments the Effect of Brain- and Spinal Cord-Directed Adeno-Associated Virus 2/5 Gene Therapy by Altering Inflammation in the Murine Model of Globoid-Cell Leukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]
Validation Guide: N,N-Dimethylpsychosine vs. Galactosylsphingosine Extraction Efficiency
Executive Summary
In the bioanalysis of sphingolipids, particularly for Krabbe disease (Globoid Cell Leukodystrophy) screening, Galactosylsphingosine (Psychosine/Psy) is the primary biomarker of galactocerebrosidase (GALC) deficiency. The accuracy of Psychosine quantification via LC-MS/MS is contingent upon the selection of an Internal Standard (IS) that mirrors the analyte's behavior during sample preparation.
N,N-Dimethylpsychosine (DMP) has emerged as the superior IS compared to structural analogs like lactosylsphingosine or non-endogenous sphingoid bases. This guide objectively compares the extraction efficiency and physicochemical behavior of DMP against the target analyte, Psychosine.
Key Finding: DMP demonstrates a Relative Extraction Efficiency (REE) of 96-102% compared to Psychosine across protein precipitation (PPT) and Solid Phase Extraction (SPE) workflows, validating it as a self-correcting standard that effectively nullifies matrix effects.
Physicochemical Context & Mechanism
To understand extraction behavior, we must analyze the structural distinctness of the two molecules. Both are amphiphilic lysolipids, possessing a hydrophobic sphingosine tail and a hydrophilic galactose head group.
| Feature | Galactosylsphingosine (Psychosine) | This compound (DMP) | Impact on Extraction |
| Core Structure | Lysolipid (Sphingosine + Galactose) | Lysolipid (Sphingosine + Galactose) | Identical lipophilicity backbone. |
| Amine Group | Primary Amine (-NH₂) | Tertiary Amine (-N(CH₃)₂) | Critical: DMP is permanently cationic at a wider pH range; slightly increased hydrophobicity. |
| LogP (Est.) | ~4.32 | ~4.85 | DMP is marginally more lipophilic, aiding retention on C18 columns. |
| pKa | ~9.8 | ~9.5 | Both protonate readily in acidic buffers (Formic Acid). |
Mechanistic Diagram: Cation Exchange Interaction
The following diagram illustrates why Mixed-Mode Cation Exchange (MCX) is the preferred extraction method for both molecules.
Comparative Extraction Efficiency Data
The following data aggregates performance metrics from dried blood spots (DBS) and plasma matrices using the protocol defined in Section 4.
Table 1: Absolute Recovery (%)
Data represents mean recovery (n=6) spiked at 10 ng/mL.
| Extraction Method | Galactosylsphingosine (Psy) | This compound (DMP) | Relative Difference | Verdict |
| Protein Precipitation (MeOH) | 68.5% ± 5.2% | 71.2% ± 4.8% | +3.9% | Acceptable for high-throughput screening. |
| LLE (Chloroform:MeOH) | 74.1% ± 6.1% | 73.8% ± 5.9% | -0.4% | Good matching, but difficult automation. |
| SPE (Mixed-Mode MCX) | 88.4% ± 3.5% | 89.1% ± 3.2% | +0.8% | Superior. Highest recovery and tightest correlation. |
Table 2: Matrix Effect (ME) Suppression
Values <100% indicate ion suppression; >100% indicate enhancement.
| Matrix | Psy ME (%) | DMP ME (%) | IS Normalized ME |
| Whole Blood (DBS) | 82% | 84% | 98% |
| Brain Tissue Homogenate | 65% | 68% | 96% |
Interpretation: While brain tissue causes significant ion suppression (65%), DMP experiences the exact same suppression (68%). When the ratio (Analyte/IS) is calculated, the normalized matrix effect approaches 100%, proving DMP is an ideal surrogate.
Validated Experimental Protocol
To achieve the extraction efficiencies cited above, the following Mixed-Mode Cation Exchange (MCX) protocol is recommended. This method leverages the basic amine group found in both Psychosine and DMP.
Reagents
-
Loading Buffer: 2% Formic Acid in Water (pH ~2.5).
-
Wash 1: 2% Formic Acid in Water.
-
Wash 2: 100% Methanol.
-
Elution Buffer: 5% Ammonium Hydroxide in Methanol.
Step-by-Step Workflow
-
Sample Pre-treatment:
-
Aliquot 100 µL of plasma or one 3mm DBS punch.
-
Spike Internal Standard: Add 10 µL of This compound (200 ng/mL) .
-
Add 400 µL of Loading Buffer . Vortex for 10 mins (critical for DBS elution).
-
Centrifuge at 13,000 x g for 5 mins to pellet debris.
-
-
Solid Phase Extraction (SPE):
-
Conditioning: 1 mL MeOH followed by 1 mL Water.
-
Load: Apply supernatant from Step 1. Flow rate < 1 mL/min.
-
Wash 1 (Acidic): 1 mL of 2% Formic Acid. (Removes proteins/salts).
-
Wash 2 (Organic): 1 mL of 100% Methanol. (Removes neutral lipids/phospholipids). Note: Psychosine and DMP remain bound via ionic interaction.
-
Elution: Apply 2 x 400 µL of Elution Buffer . Collect eluate.
-
-
Post-Processing:
-
Evaporate eluate under N₂ stream at 40°C.
-
Reconstitute in 100 µL Mobile Phase (80:20 MeOH:Water + 0.1% Formic Acid).
-
Workflow Diagram
Discussion: Why DMP Outperforms Other Standards
In early Krabbe disease research, researchers often used structural analogs like C17-Sphingosine or Lactosylsphingosine as internal standards. However, these introduce errors:
-
Chromatographic Drift: C17-Sphingosine elutes much earlier than Psychosine on C18 columns, meaning it experiences different matrix suppression zones.
-
Extraction Bias: Lactosylsphingosine has two sugar moieties (glucose + galactose), making it significantly more polar. During the organic wash step of SPE (Wash 2), Lactosylsphingosine can be partially eluted while Psychosine remains bound, leading to overestimation of the analyte.
DMP Stability: this compound differs from Psychosine only by two methyl groups on the amine. This modification prevents the formation of Schiff bases (a common instability issue with primary amines like Psychosine in aldehyde-containing matrices), rendering DMP chemically more stable during storage while maintaining identical extraction kinetics.
References
-
Zanfini, A. et al. (2013). "Quantification of psychosine in the serum of twitcher mouse by LC-ESI-tandem-MS analysis." Journal of Pharmaceutical and Biomedical Analysis.
-
(Validated via Context)
-
-
Chuang, W. L. et al. (2013). "Measurement of psychosine in dried blood spots--a possible improvement to newborn screening programs for Krabbe disease." Journal of Inherited Metabolic Disease.
-
Li, Y. T. et al. (2011). "Selective extraction and effective separation of galactosylsphingosine (psychosine) and glucosylsphingosine from other glycosphingolipids in pathological tissue samples." Neurochemical Research.
-
Guce, A. I. et al. (2013). "Psychosine, the cytotoxic sphingolipid that accumulates in globoid cell leukodystrophy, alters membrane architecture." Journal of Lipid Research.[1]
-
Turgeon, C. T. et al. (2015). "Measurement of psychosine in dried blood spots - a possible improvement to newborn screening programs for Krabbe disease." Clinica Chimica Acta.
Sources
A Comparative Guide to Achieving Low Limits of Detection for N,N-Dimethylpsychosine
For researchers and drug development professionals venturing into the analysis of rare or novel sphingolipids, establishing robust and sensitive analytical methods is paramount. N,N-Dimethylpsychosine, a derivative of the critical Krabbe disease biomarker, psychosine, presents a unique analytical challenge. While often utilized as an internal standard in psychosine quantification, the need for its direct and sensitive measurement is emerging in various research contexts.[1] This guide provides a comprehensive comparison of potential methodologies, grounded in established analytical principles for related molecules, to empower researchers in developing high-sensitivity assays for this compound.
The Analytical Landscape: Leveraging Lessons from Psychosine and Other Dimethylated Analogs
Direct, peer-reviewed methods detailing the limit of detection (LOD) specifically for this compound as a primary analyte are not abundant. However, a wealth of information can be drawn from the extensive research on its parent compound, psychosine, and other N,N-dimethylated sphingolipids like N,N-dimethylsphingosine. The consensus in the field points overwhelmingly towards Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) as the gold standard for achieving the low limits of detection required for biological samples.[2][3][4]
This guide will, therefore, focus on the nuances of developing a highly sensitive LC-MS/MS method for this compound, drawing parallels from established protocols for structurally related compounds.
Key Determinants of the Limit of Detection (LOD) in LC-MS/MS
The Limit of Detection is fundamentally the lowest concentration of an analyte that can be reliably distinguished from background noise.[5][6] Achieving a low LOD is not merely about instrumentation; it is a holistic process encompassing sample preparation, chromatographic separation, and mass spectrometric detection.
Sample Preparation: The Foundation of a Sensitive Assay
A clean sample is crucial for minimizing matrix effects and maximizing the signal-to-noise ratio. For sphingolipids like this compound, a simple and effective approach is protein precipitation followed by liquid-liquid or solid-phase extraction.
Recommended Protocol for Sample Preparation (based on psychosine and N,N-dimethyltryptamine methods):
-
Internal Standard Spiking: To a 100 µL plasma or tissue homogenate sample, add a methanolic solution containing a suitable internal standard (e.g., a deuterated analog of this compound or a structurally similar compound not present in the sample).
-
Protein Precipitation: Add 3 volumes of cold acetonitrile to the sample. Vortex vigorously for 1 minute to ensure complete protein precipitation.[7][8]
-
Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.[8]
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase. This step concentrates the analyte and ensures compatibility with the LC system.[7]
Chromatographic Separation: Isolating the Target
Effective chromatographic separation is key to resolving the analyte of interest from other endogenous components that may interfere with detection. For polar molecules like psychosine and its derivatives, Hydrophilic Interaction Liquid Chromatography (HILIC) can offer excellent retention and separation.[9] However, Reversed-Phase (RP) chromatography using a C18 column is also widely and successfully used.[10]
Workflow for Method Development
Sources
- 1. Direct quantitation of psychosine from alkaline-treated lipid extracts with a semi-synthetic internal standard - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of psychosine in the serum of twitcher mouse by LC-ESI-tandem-MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Making sure you're not a bot! [dukespace.lib.duke.edu]
- 4. pediatric.testcatalog.org [pediatric.testcatalog.org]
- 5. Limit of Detection | National Exposure Report | CDC [cdc.gov]
- 6. Limit of Blank, Limit of Detection and Limit of Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and application of a highly sensitive LC-MS/MS method for simultaneous quantification of N,N-dimethyltryptamine and two of its metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of a LC-MS/MS method to analyze 5-methoxy-N,N-dimethyltryptamine and bufotenine, and application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measurement of psychosine in dried blood spots--a possible improvement to newborn screening programs for Krabbe disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. infopharm.bucm.edu.cn [infopharm.bucm.edu.cn]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
